Boc-O-ethyl-L-tyrosine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAAKQIHUIOIV-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426917 | |
| Record name | Boc-O-ethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76757-91-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76757-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-O-ethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Boc-O-ethyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-O-ethyl-L-tyrosine, commonly referred to as Boc-O-ethyl-L-tyrosine or Boc-Tyr(Et)-OH, is a chemically modified derivative of the amino acid L-tyrosine. It serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis. The incorporation of two key protective groups, the tert-butoxycarbonyl (Boc) group on the α-amino group and the ethyl group on the phenolic hydroxyl side chain, imparts specific characteristics that are highly advantageous for controlled, stepwise peptide elongation.
The Boc group provides temporary protection to the amino terminus, which can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). This lability allows for the sequential addition of amino acids to a growing peptide chain. The ethyl ether linkage on the tyrosine side chain offers stable, permanent protection under the acidic conditions used for Boc-group removal, thereby preventing unwanted side reactions at the phenolic hydroxyl group. This O-alkylation also enhances the lipophilicity of the amino acid derivative, which can improve solubility in organic solvents commonly used in peptide synthesis and potentially modulate the biological activity of the resulting peptide.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and a visualization of its application in a standard synthetic workflow.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in chemical syntheses.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid | [2] |
| Synonyms | Boc-L-Tyr(Et)-OH, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethoxyphenyl)propanoic acid | [1][2] |
| CAS Number | 76757-91-0 | [1][2] |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][2] |
| Molecular Weight | 309.36 g/mol | [2] |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | 87 - 91 °C | [1] |
| Optical Rotation | [α]D²⁰ = +11 ± 2º (c=1 in DMF) for the D-enantiomer. The L-enantiomer is expected to have a similar magnitude with a negative sign. | [3] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Ethyl Acetate. The ethoxy group enhances solubility in organic media.[1][4] | |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is a representative two-step procedure involving the initial Boc protection of L-tyrosine followed by the ethylation of the phenolic hydroxyl group.
Step 1: N-Boc Protection of L-Tyrosine
-
Reaction Setup: Dissolve L-tyrosine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and aqueous sodium hydroxide (1N) solution in a round-bottom flask.[5] The flask is cooled in an ice bath with continuous stirring.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise to the cooled solution.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture to a pH of 2-3 using a cold 1M solution of potassium bisulfate (KHSO₄).[5]
-
Extraction: Extract the product, Boc-L-tyrosine, three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[6] Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude Boc-L-tyrosine, which can be used in the next step without further purification.
Step 2: O-Ethylation of Boc-L-Tyrosine
-
Reaction Setup: Suspend the crude Boc-L-tyrosine (1 equivalent) in a suitable solvent such as Dimethylformamide (DMF).
-
Addition of Base and Alkylating Agent: Add a mild base such as sodium bicarbonate (NaHCO₃) (1.1 equivalents) to the suspension. Following this, add ethyl iodide or ethyl bromide (1.1 equivalents) with continuous stirring.[6]
-
Reaction: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
Purification Protocol: Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of a hot "good" solvent, such as ethyl acetate, in which the compound is highly soluble.[7]
-
Induce Crystallization: Slowly add a "poor" or "anti-solvent," such as hexane or petroleum ether, in which the compound is sparingly soluble, until the solution becomes slightly turbid.[7]
-
Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[7]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.[8]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Expected characteristic signals include those for the Boc group (singlet, ~1.4 ppm), the ethyl group (triplet and quartet), the aromatic protons, and the α- and β-protons of the amino acid backbone.[9][10]
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization technique, such as methanol or acetonitrile with 0.1% formic acid.
-
Analysis: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode. The expected [M+H]⁺ ion for C₁₆H₂₃NO₅ would be approximately m/z 310.16.[11]
Mandatory Visualization
The following diagram illustrates the general workflow for the incorporation of this compound into a growing peptide chain during Boc-strategy Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Boc-SPPS using this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C16H23NO5 | CID 7017903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. BOC-L-Tyrosine(3978-80-1) 1H NMR [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-O-ethyl-L-tyrosine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-O-ethyl-L-tyrosine (Boc-O-ethyl-L-tyrosine), a valuable amino acid derivative for peptide synthesis and drug discovery. This document details its physicochemical properties, provides a detailed methodology for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and explores its applications, particularly in the context of modulating signaling pathways relevant to neuroscience and oncology.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 76757-91-0[1] |
| Molecular Formula | C₁₆H₂₃NO₅ |
| Molecular Weight | 309.4 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | ≥98% (typically determined by HPLC) |
| Storage Conditions | 0 - 8 °C |
Experimental Protocols: Incorporation into Peptides via Boc-SPPS
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated Boc-based solid-phase peptide synthesis (SPPS). The O-ethyl group on the tyrosine side chain is stable to the acidic conditions used for Boc deprotection.
Materials and Reagents:
-
This compound
-
Appropriate solid support resin (e.g., Merrifield resin, PAM resin)
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt, DIC/HOBt)
-
Cleavage cocktail (e.g., HF/anisole, TFMSA/TFA/anisole)
-
Cold diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Methodology:
-
Resin Swelling and Preparation:
-
Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.
-
Wash the resin thoroughly with DMF and then DCM.
-
-
Boc Deprotection:
-
Treat the resin-bound peptide with a solution of 25-50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc protecting group.
-
Wash the resin with DCM to remove excess TFA and byproducts.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM or DMF until a neutral pH is achieved (as indicated by a colorimetric test such as the chloranil test).
-
Wash the resin thoroughly with DMF to remove excess base.
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin substitution) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in DMF in the presence of DIEA.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours, or until completion is confirmed by a negative ninhydrin test.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
-
Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling step and removal of the terminal Boc group, wash the resin with DCM and dry it under vacuum.
-
Treat the dried peptide-resin with a strong acid cleavage cocktail (e.g., anhydrous HF with a scavenger like anisole, or a high-TFA cocktail such as 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours at 0°C to room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide for identity and purity using analytical RP-HPLC and mass spectrometry.
-
Visualizing Workflows and Pathways
Diagram of the Boc-SPPS Workflow
The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle for incorporating this compound.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Conceptual Signaling Pathway: Modulation of Receptor Tyrosine Kinase (RTK) Signaling
Peptides containing tyrosine residues are crucial in cellular signaling. The ethylation of the hydroxyl group in this compound can alter the peptide's hydrophobicity and binding characteristics, potentially modulating signaling pathways such as those initiated by Receptor Tyrosine Kinases (RTKs). The diagram below provides a simplified, conceptual overview of a generic RTK signaling cascade that could be influenced by a peptide containing an O-ethyl-L-tyrosine residue.
Caption: Conceptual model of a Receptor Tyrosine Kinase signaling pathway.
References
In-Depth Technical Guide: ¹H and ¹³C NMR Data for Boc-O-ethyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Boc-O-ethyl-L-tyrosine
This compound, also known as Boc-L-Tyr(Et)-OH, is a derivative of the amino acid L-tyrosine. The tert-butyloxycarbonyl (Boc) group protects the amine functionality, while the ethyl group protects the phenolic hydroxyl group. These protecting groups prevent unwanted side reactions during peptide synthesis and can be selectively removed under specific conditions. Its increased lipophilicity compared to its unprotected counterpart can also be advantageous in certain synthetic and biological applications.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on the analysis of structurally similar compounds, including Boc-L-tyrosine and other O-alkylated tyrosine derivatives. The spectra are typically recorded in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (C2-H, C6-H) | 7.05 - 7.15 | Doublet | ~ 8.5 | 2H |
| Aromatic (C3-H, C5-H) | 6.80 - 6.90 | Doublet | ~ 8.5 | 2H |
| NH | 4.90 - 5.10 | Doublet (broad) | ~ 7.8 | 1H |
| α-CH | 4.50 - 4.60 | Multiplet | - | 1H |
| -O-CH₂-CH₃ | 3.95 - 4.05 | Quartet | ~ 7.0 | 2H |
| β-CH₂ | 3.00 - 3.15 | Multiplet | - | 2H |
| Boc (-C(CH₃)₃) | 1.40 - 1.45 | Singlet | - | 9H |
| -O-CH₂-CH₃ | 1.35 - 1.45 | Triplet | ~ 7.0 | 3H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are extrapolated from data for analogous compounds and provide a reliable reference for spectral interpretation.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O, acid) | 175.0 - 176.0 |
| Carbonyl (C=O, Boc) | 155.0 - 156.0 |
| Aromatic (C4-O) | 157.0 - 158.0 |
| Aromatic (C1) | 129.0 - 130.0 |
| Aromatic (C2, C6) | 130.0 - 131.0 |
| Aromatic (C3, C5) | 114.0 - 115.0 |
| Boc (-C (CH₃)₃) | 79.5 - 80.5 |
| -O-C H₂-CH₃ | 63.0 - 64.0 |
| α-CH | 54.0 - 55.0 |
| β-CH₂ | 37.0 - 38.0 |
| Boc (-C(C H₃)₃) | 28.0 - 28.5 |
| -O-CH₂-C H₃ | 14.5 - 15.5 |
Experimental Protocols
A standard protocol for the acquisition of NMR data for this compound is detailed below. This protocol is based on established methods for similar protected amino acids.
1. Sample Preparation
-
Weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. ¹H NMR Acquisition
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range appropriate to cover all expected proton signals (e.g., 0-12 ppm).
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
3. ¹³C NMR Acquisition
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range appropriate to cover all expected carbon signals (e.g., 0-200 ppm).
-
Processing: Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent peak.
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows relevant to the analysis of this compound.
Caption: Synthetic and analytical workflow for this compound.
Caption: General workflow for NMR data acquisition and analysis.
Technical Guide: FT-IR and Mass Spectrometry Analysis of Boc-O-ethyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-O-ethyl-L-tyrosine is a protected amino acid derivative crucial in solid-phase peptide synthesis (SPPS) and drug development. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the ethyl ether on the phenolic hydroxyl group prevent unwanted side reactions during peptide chain elongation. Accurate characterization of this building block is paramount to ensure the integrity and purity of the final peptide product. This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry analysis of this compound, including detailed experimental protocols and expected data.
Predicted Spectroscopic and Physical Data
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₃NO₅[1] |
| Molecular Weight | 309.36 g/mol [1] |
| Appearance | White to off-white solid[1] |
| CAS Number | 76757-91-0[1] |
| Melting Point | 87 - 91 °C[1] |
Predicted FT-IR Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The following table summarizes the predicted vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity |
| 3300 - 2500 | Carboxylic Acid | O-H stretch | Broad, Strong |
| 3000 - 2850 | Alkyl C-H | C-H stretch | Medium to Strong |
| ~1710 | Carboxylic Acid | C=O stretch | Strong |
| ~1685 | Urethane (Boc) | C=O stretch | Strong |
| 1600 - 1450 | Aromatic Ring | C=C stretch | Medium |
| ~1520 | Amide II | N-H bend | Medium |
| 1250 - 1200 | Ether (Aromatic) | asym C-O-C stretch | Strong |
| 1170 - 1150 | Urethane (Boc) | C-O stretch | Strong |
| 1050 - 1000 | Ether (Aromatic) | sym C-O-C stretch | Medium |
Predicted Mass Spectrometry Data
Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing this compound. In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal characteristic fragmentation patterns.
| m/z (Mass-to-Charge Ratio) | Ion | Description |
| 310.16 | [M+H]⁺ | Protonated molecule |
| 254.14 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 210.15 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group |
| 182.08 | [M+H - Boc - C₂H₄]⁺ | Subsequent loss of ethylene from the O-ethyl group |
| 136.08 | [HO-C₆H₄-CH₂-CH(NH₂)]⁺ | Tyrosine immonium ion (after loss of ethyl and Boc groups and rearrangement) |
Experimental Protocols
The following are detailed methodologies for the FT-IR and mass spectrometry analysis of this compound, adapted from established protocols for similar compounds.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of dry this compound in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Press the powder under high pressure (e.g., 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer
-
Mode: Transmittance
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans
-
Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.
Mass Spectrometry
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 1:1 v/v) with 0.1% formic acid to facilitate protonation. The final concentration should be in the low µg/mL to ng/mL range.
Liquid Chromatography (LC) - for sample introduction (optional but recommended):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 10-15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Data Acquisition:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 100-500 to detect the precursor ion.
-
MS/MS Analysis: Data-Dependent Acquisition (DDA) can be used to select the precursor ion ([M+H]⁺ at m/z 310.16) for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID).
-
Collision Energy: A ramped or stepped collision energy (e.g., 10-30 eV) should be applied to observe the characteristic fragmentation pattern.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Logical Relationship of Functional Groups for FT-IR Analysis
This diagram shows the key functional groups within this compound that give rise to characteristic FT-IR absorption bands.
Caption: Key functional groups for FT-IR identification.
Predicted Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of protonated this compound in tandem mass spectrometry.
Caption: Predicted MS/MS fragmentation of [this compound+H]⁺.
Signaling Pathways
This compound is a synthetic, protected amino acid primarily used as a building block in chemical synthesis. As such, it is not known to be involved in biological signaling pathways. Its purpose is to be incorporated into a larger molecule (a peptide), and the protecting groups are subsequently removed to yield the final, biologically active product. The signaling activity, if any, would be a property of the final peptide, not of this intermediate.
Conclusion
This technical guide provides a comprehensive overview of the expected FT-IR and mass spectrometry data for this compound, along with detailed experimental protocols for its analysis. While based on predictive data from analogous compounds, the information presented here serves as a robust framework for the characterization and quality control of this important reagent in research and drug development. The provided workflows and diagrams offer a clear visual representation of the analytical process and the structural basis for the expected spectroscopic features.
References
Technical Guide: Solubility of Boc-O-ethyl-L-tyrosine in DMF and DCM
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the solubility characteristics of N-tert-Butoxycarbonyl-O-ethyl-L-tyrosine (Boc-O-ethyl-L-tyrosine) in two common organic solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). A comprehensive understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation strategies in peptide synthesis and drug development.
Core Concepts in this compound Solubility
This compound is a derivative of the amino acid L-tyrosine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and an ethyl group protecting the phenolic hydroxyl group. These modifications significantly influence the molecule's physicochemical properties, particularly its solubility. The bulky, lipophilic Boc and ethyl groups generally increase the compound's affinity for organic solvents compared to the unprotected amino acid.
The solubility of Boc-protected amino acids is primarily governed by the polarity of the solvent and the structure of the amino acid side chain.[1] Solvents like DMF and DCM are frequently used in solid-phase peptide synthesis (SPPS) due to their ability to dissolve a wide range of protected amino acids.[1] The principle of "like dissolves like" is fundamental; the polarity of the solvent must be suitable to solvate both the polar backbone and the nonpolar side chains and protecting groups.
Data Presentation: Qualitative Solubility
While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative assessments based on the general behavior of similar Boc-protected amino acids provide valuable insights. The following table summarizes the expected qualitative solubility.
| Compound | Solvent | Qualitative Solubility | Notes |
| This compound | N,N-Dimethylformamide (DMF) | High Solubility | Generally considered a good solvent for Boc-protected amino acids.[1] Useful for preparing stock solutions for peptide coupling reactions. |
| This compound | Dichloromethane (DCM) | Good to High Solubility | A common solvent for Boc-SPPS, particularly for dissolving the protected amino acid before activation and coupling.[2] Its lower polarity compared to DMF may result in slightly lower solubility for more polar derivatives. |
Note: This data is based on general observations for Boc-protected amino acids and should be used as a guideline. Actual solubility can vary depending on the purity of the compound, the specific grade of the solvent, temperature, and moisture content.
Experimental Protocols
For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard procedure for determining the solubility of this compound using the isothermal equilibrium method followed by gravimetric or spectroscopic analysis.
Protocol: Determination of Solubility by the Isothermal Equilibrium Method
1. Materials:
-
This compound (high purity)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with tight-fitting caps (e.g., 2 mL glass vials)
-
Thermostatic shaker or orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Spectrophotometer (optional, for concentration determination)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The presence of undissolved solid is essential to ensure saturation.
-
Accurately add a known volume (e.g., 1.0 mL) of the desired solvent (DMF or DCM) to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.
-
-
Determination of Solute Concentration:
-
Gravimetric Method:
-
Dispense the filtered, saturated solution into a pre-weighed, dry vial.
-
Record the exact volume or weight of the solution transferred.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solute can be determined by subtracting the initial weight of the vial.
-
-
Spectroscopic Method (e.g., UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
-
Calculation of Solubility:
-
Using the data from either the gravimetric or spectroscopic method, calculate the mass of this compound dissolved in the known volume of the solvent.
-
Express the solubility in the desired units, such as mg/mL or g/100 mL.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Boc-O-ethyl-L-tyrosine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract: Boc-O-ethyl-L-tyrosine is a crucial derivative of the amino acid tyrosine, widely utilized in peptide synthesis and pharmaceutical research. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function and an ethyl group on the phenolic hydroxyl enhances its utility by improving stability, solubility, and lipophilicity, which are advantageous in drug design and development.[1][2] Proper handling and storage of this compound are paramount to maintain its purity and integrity for successful experimental outcomes. This guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound, based on currently available data.
Chemical and Physical Properties
This compound is a white to off-white solid.[1][] Its key physical and chemical properties are summarized in the table below. This data is essential for its proper handling, formulation, and use in synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₅ | Chem-Impex[1] |
| Molecular Weight | 309.4 g/mol | Chem-Impex[1] |
| CAS Number | 76757-91-0 | Chem-Impex[1] |
| Appearance | White to off-white solid/powder | Chem-Impex[1], BOC Sciences[] |
| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |
| Melting Point | 87 - 91 °C | Chem-Impex[1] |
| Synonyms | Boc-L-Tyr(Et)-OH, Boc-L-Phe(4-OEt)-OH | Chem-Impex[1] |
Stability Profile
While detailed quantitative stability studies under various conditions like pH, light, and humidity are not extensively published in the public domain, the chemical nature of this compound allows for an informed understanding of its stability.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions.[4] Exposure to strong acids will lead to its removal, yielding the free amine. Therefore, storage in acidic environments or contact with acidic contaminants should be strictly avoided. The general procedure for Boc deprotection involves using trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂).[5]
-
Ethyl Ether Linkage: The ethyl ether on the phenolic hydroxyl group is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under harsh acidic conditions, though it is significantly more stable than the Boc group.
-
General Chemical Stability: The compound is considered stable under standard ambient and recommended storage conditions.[6] It is a combustible solid, and fine dust may have the potential for a dust explosion if widely dispersed in the air.[6]
A potential degradation pathway, primarily driven by acidic conditions, is the deprotection of the Boc group.
Recommended Storage and Handling
To ensure the long-term stability and maintain the high purity of this compound, adherence to proper storage and handling protocols is critical. The recommendations are collated from various supplier safety data sheets and product information pages.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Source(s) |
| Temperature | 0 - 8 °C | Chem-Impex[1] |
| Store in freezer | Fisher Scientific (for D-isomer) | |
| Room Temperature (for ethyl ester) | ChemScene[7] | |
| Atmosphere | Store under nitrogen (for ethyl ester) | ChemScene[7] |
| Keep container tightly closed and dry | Sigma-Aldrich | |
| Light/Moisture | Avoid direct sunlight and moisture | Fengchen[8] |
Based on these recommendations, the optimal storage condition is refrigeration (2-8°C) in a tightly sealed container to protect from moisture. For long-term storage, freezing may be considered. Storing under an inert atmosphere like nitrogen is beneficial, especially for related ester compounds, to prevent potential oxidation or moisture-driven degradation.[7]
The following workflow outlines the best practices for handling and storing the compound in a laboratory setting.
Experimental Protocols
Specific, validated experimental protocols for the stability testing of this compound are not detailed in the reviewed literature. However, a standard approach to assess the stability of such a compound would involve the following methodology.
Protocol: Isothermal Stability Assessment using HPLC
-
Objective: To determine the degradation rate of this compound under accelerated temperature conditions.
-
Materials:
-
This compound (≥98% purity).
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA) or other suitable buffer components for the mobile phase.
-
Temperature-controlled ovens or stability chambers.
-
Volumetric flasks and pipettes.
-
HPLC system with a UV detector and a C18 column.
-
-
Methodology:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Dispense aliquots of the stock solution into sealed vials.
-
Place sets of vials into stability chambers at various temperatures (e.g., 25°C, 40°C, 60°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each temperature condition.
-
Analyze the samples by a validated reverse-phase HPLC method. A typical detection wavelength would be in the range of 275-280 nm, corresponding to the absorbance of the tyrosine chromophore.
-
Quantify the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point and temperature.
-
The data can be used to determine the degradation kinetics and estimate the shelf life under recommended storage conditions.
-
Conclusion
This compound is a stable compound when stored and handled correctly. The primary vulnerabilities are the acid-labile Boc group and potential moisture absorption. The recommended storage condition is refrigeration at 2-8°C in a dry, tightly sealed container . While comprehensive public data on its degradation kinetics is sparse, standard chemical principles and analytical methods can be applied to ensure its integrity for critical research and development applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. carlroth.com [carlroth.com]
- 7. chemscene.com [chemscene.com]
- 8. Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
The Biological Activity of Peptides Containing O-Ethyl-Tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their pharmacological properties, such as receptor affinity, selectivity, and metabolic stability. O-alkylation of tyrosine residues, for instance, prevents phosphorylation and can modulate hydrogen bonding interactions with target receptors. While modifications like O-methylation have been explored in various peptide families, the specific biological activity of peptides containing O-ethyl-tyrosine is less documented in publicly available literature. This technical guide provides a comprehensive overview of the anticipated biological effects of incorporating O-ethyl-tyrosine into peptides, drawing parallels with closely related modifications. It details the experimental protocols required for the synthesis and thorough pharmacological characterization of such novel peptide entities and outlines the key signaling pathways these peptides are likely to modulate.
The Impact of O-Alkylation on Peptide Activity: A Case Study with Dermorphin Analogs
Due to the limited specific data on O-ethyl-tyrosine containing peptides, we present a comparative analysis of dermorphin analogs with O-methyl-tyrosine to illustrate the potential effects of O-alkylation on opioid receptor affinity. Dermorphin is a potent and selective μ-opioid receptor agonist. The following table summarizes the binding affinities of dermorphin and its 1-substituted analogues.
| Peptide/Analog | μ-Opioid Receptor Affinity (Ki, nM) | Reference |
| Dermorphin | Moderate Affinity | [1] |
| [Tyr(Me)¹]dermorphin | Moderate Affinity | [1] |
| [Phe¹]dermorphin | Low Affinity | [1] |
| [D-Phe¹]dermorphin | Low Affinity | [1] |
| [Ala¹]dermorphin | Low Affinity | [1] |
| [N-Ac-Tyr¹]dermorphin | Low Affinity | [1] |
A radioreceptor study showed a moderate affinity of dermorphin and its Tyr(Me)1 analogue for the opiate receptor sites from striatal homogenates[1]. The other modifications at position 1 resulted in a significant loss of affinity, highlighting the importance of the tyrosine hydroxyl group or a suitable bioisostere for potent μ-opioid receptor binding[1]. It is plausible that O-ethylation would result in a similar or slightly altered affinity profile compared to O-methylation, depending on the specific receptor pocket interactions.
Key Signaling Pathways
Peptides containing O-ethyl-tyrosine are likely to be designed to target G-protein coupled receptors (GPCRs), such as opioid and neuropeptide Y (NPY) receptors. Understanding the downstream signaling cascades is crucial for characterizing their biological activity.
Opioid Receptor Signaling
Opioid receptors primarily couple to inhibitory G-proteins (Gi/o). Agonist binding initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Opioid Receptor Signaling Cascade
Neuropeptide Y Receptor Signaling
Similar to opioid receptors, NPY receptors (Y1, Y2, Y4, Y5) are GPCRs that predominantly couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase and modulation of intracellular calcium levels.
Neuropeptide Y Receptor Signaling Cascade
Experimental Protocols
The following section provides detailed methodologies for the synthesis and biological evaluation of peptides containing O-ethyl-tyrosine.
Solid-Phase Peptide Synthesis (SPPS) of O-Ethyl-Tyrosine Containing Peptides
Standard Fmoc-based solid-phase peptide synthesis is a robust method for creating peptides with O-ethyl-tyrosine.
Workflow:
SPPS Workflow for Peptide Synthesis
Methodology:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (including Fmoc-L-Tyr(Et)-OH at the desired position), a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and agitate to facilitate the coupling reaction. Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Receptor Binding Assays
Competitive radioligand binding assays are used to determine the affinity (Ki) of a test peptide for its target receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the μ-opioid receptor).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand (e.g., [³H]DAMGO for μ-opioid receptor) and membrane preparation.
-
Non-specific Binding: Radioligand, a high concentration of a non-labeled antagonist (e.g., naloxone), and membrane preparation.
-
Competitive Binding: Radioligand, varying concentrations of the test peptide (e.g., O-ethyl-tyrosine containing peptide), and membrane preparation.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by filtration through glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) from the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assays
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common downstream effect of Gi/o-coupled receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293 cells expressing an NPY receptor) in a suitable assay plate.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test peptide.
-
Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Generate a dose-response curve and determine the EC50 value (the concentration of the peptide that produces 50% of the maximal inhibition of cAMP production).
This assay is used to measure the increase in intracellular calcium concentration upon activation of Gq-coupled receptors or Gi/o-coupled receptors that can also modulate calcium signaling.
Methodology:
-
Cell Loading: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Agonist Addition: Add varying concentrations of the test peptide to the cells.
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorescence plate reader with automated injection capabilities.
-
Data Analysis: Determine the EC50 value from the dose-response curve of the peak fluorescence signal.
This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the receptor of interest.
-
Assay Setup: Incubate the membranes with GDP, varying concentrations of the test peptide, and [³⁵S]GTPγS.
-
Incubation: Allow the reaction to proceed to allow for nucleotide exchange.
-
Separation: Separate bound from free [³⁵S]GTPγS by filtration.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS.
-
Data Analysis: Determine the EC50 and Emax values from the dose-response curve to assess the potency and efficacy of the peptide.
Conclusion
The incorporation of O-ethyl-tyrosine into bioactive peptides represents a promising avenue for the development of novel therapeutics with potentially enhanced pharmacological profiles. Although specific biological data for such peptides are not widely available, the established methodologies for peptide synthesis and characterization provide a clear roadmap for their evaluation. By utilizing the detailed experimental protocols outlined in this guide, researchers can systematically investigate the receptor binding affinities, functional activities, and downstream signaling effects of O-ethyl-tyrosine containing peptides. This will enable a thorough understanding of their structure-activity relationships and pave the way for the rational design of next-generation peptide-based drugs.
References
A Technical Guide to the Synthesis and Application of Bioactive Peptides Containing Boc-O-ethyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of bioactive peptides is a cornerstone of modern drug discovery and biochemical research. The incorporation of non-canonical or modified amino acids is a key strategy for enhancing peptide stability, modulating biological activity, and improving pharmacokinetic properties. N-α-tert-butyloxycarbonyl-O-ethyl-L-tyrosine (Boc-O-ethyl-L-tyrosine or Boc-Tyr(Et)-OH) is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS).
Unlike protecting groups such as benzyl (Bzl) or tert-butyl (tBu) on the tyrosine side chain, the O-ethyl group is a permanent modification. It is not cleaved under the standard, harsh acidic conditions (e.g., anhydrous Hydrogen Fluoride, HF) used in Boc-SPPS. This modification imparts unique characteristics to the resulting peptide. The ethoxy group increases lipophilicity, which can enhance membrane permeability and bioavailability[1]. Critically, it blocks the phenolic hydroxyl group, preventing post-translational modifications like phosphorylation, which is a pivotal event in many cell signaling pathways[2]. This makes Boc-Tyr(Et)-OH an invaluable tool for designing peptide-based receptor antagonists or signaling inhibitors.
This guide provides a comprehensive overview of the use of Boc-Tyr(Et)-OH in Boc-strategy SPPS, offering detailed experimental protocols, quantitative data, and a discussion of the implications for peptide bioactivity.
Physicochemical Properties of Boc-Tyr(Et)-OH
Proper handling and understanding of the building block's properties are crucial for successful synthesis.
| Property | Value |
| Chemical Formula | C₁₆H₂₃NO₅ |
| Molecular Weight | 309.36 g/mol |
| Appearance | White to off-white powder |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) |
| Side-Chain Modification | O-ethyl ether |
| Solubility | Soluble in DMF, DCM, Chloroform |
| Storage Temperature | 2-8°C |
Application in Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl protection strategy is a well-established method for SPPS. It relies on a graded acid lability for the removal of protecting groups: the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable side-chain protecting groups (e.g., Benzyl ethers) are removed during the final cleavage step with a strong acid, such as HF[3][4][5]. When using Boc-Tyr(Et)-OH, the O-ethyl group remains intact throughout this entire process, yielding a peptide that is permanently modified at the tyrosine residue.
The Boc-SPPS Workflow
The synthesis is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. Each cycle consists of two main steps: deprotection of the Nα-Boc group and coupling of the next Boc-protected amino acid[6].
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Experimental Protocols
This section provides a detailed protocol for a single coupling cycle of Boc-Tyr(Et)-OH during a manual Boc-SPPS synthesis on a 0.1 mmol scale.
Materials
-
Resin: Merrifield resin pre-loaded with the C-terminal amino acid (e.g., 200 mg, 0.5 mmol/g loading).
-
Amino Acid: Boc-Tyr(Et)-OH.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Reagents: Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), HBTU, Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger).
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin in a fritted reaction vessel.
-
Add 5 mL of DCM to swell the resin. Agitate gently for 30 minutes.
-
Drain the DCM solvent.
Step 2: Nα-Boc Deprotection
-
Add 5 mL of a 50% TFA solution in DCM to the resin. Agitate for 2 minutes and drain[6][7].
-
Add a fresh 5 mL of 50% TFA in DCM and agitate for 20-30 minutes[6][7].
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3 x 5 mL), followed by IPA (2 x 5 mL), and finally DCM again (3 x 5 mL) to remove residual TFA and salts[8].
Step 3: Neutralization
-
Add 5 mL of a 10% DIEA solution in DCM to the resin-bound peptide TFA salt. Agitate for 2 minutes and drain[6][8].
-
Repeat the neutralization step.
-
Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL) to prepare for coupling.
Step 4: Coupling of Boc-Tyr(Et)-OH
-
In a separate vessel, pre-activate Boc-Tyr(Et)-OH (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for approximately 10 minutes[9].
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature[9].
-
Monitor the reaction completion using a qualitative Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction[10].
-
Once complete, wash the resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum[9].
Step 5: Final Cleavage and Deprotection
-
After the full peptide sequence is assembled, dry the peptide-resin under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus with a magnetic stir bar.
-
Add a scavenger, such as anisole (1.0 mL per gram of resin), to prevent side reactions[3][4].
-
Cool the reaction vessel to 0°C.
-
Slowly distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel[3].
-
Stir the mixture at 0°C for 60 minutes. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups. The O-ethyl group on the tyrosine residue will remain intact.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide by washing the resin with cold diethyl ether. Collect the precipitate by centrifugation or filtration[3].
-
Dissolve the peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.
Quantitative Data and Synthesis Parameters
While specific yields are sequence-dependent, the Boc strategy is known for its effectiveness, especially with hydrophobic or aggregation-prone sequences[8][11].
Table 5.1: Reagent Equivalents for a Standard Coupling Cycle
| Reagent | Equivalents (relative to resin capacity) | Purpose |
| Boc-Amino Acid | 3 | Building Block |
| HBTU | 3 | Activating Agent |
| HOBt | 3 | Activation/Racemization Suppression |
| DIEA | 6 | Activation Base |
| 50% TFA in DCM | - | Nα-Boc Deprotection |
| 10% DIEA in DCM | - | Neutralization |
Data extrapolated from standard Boc-SPPS protocols[8][9].
Table 5.2: Comparative Overview of Boc vs. Fmoc Strategies
| Parameter | Boc-SPPS Strategy | Fmoc-SPPS Strategy |
| Nα-Deprotection | Moderate Acid (TFA) | Base (Piperidine) |
| Side-Chain Deprotection | Strong Acid (HF) | Moderate Acid (TFA) |
| Final Cleavage | Requires specialized HF apparatus | Standard lab equipment |
| Peptide Solubility | Generally higher during synthesis | Can be lower, risk of aggregation |
| Typical Overall Yield | 60-80%[8] | >85% for standard sequences[8] |
| Compatibility | Good for hydrophobic sequences | Good for acid-sensitive modifications |
Impact on Bioactivity: Blocking Tyrosine Phosphorylation
Tyrosine phosphorylation is a critical post-translational modification that acts as a molecular switch in a vast number of signaling pathways, particularly those mediated by Receptor Tyrosine Kinases (RTKs)[2][12]. The phosphorylation of specific tyrosine residues on a receptor or its substrate initiates a cascade of downstream events leading to cellular responses like growth, differentiation, and metabolism[2].
The permanent O-ethylation of a tyrosine residue within a peptide sequence renders it "non-phosphorylatable." This modification can be strategically employed to create potent and specific antagonists for signaling pathways that depend on tyrosine phosphorylation.
Generic Receptor Tyrosine Kinase (RTK) Signaling
A typical RTK pathway involves ligand binding, receptor dimerization, and subsequent autophosphorylation of intracellular tyrosine residues, which then serve as docking sites for downstream signaling proteins.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling cascade.
Inhibition of RTK Signaling by an O-Ethyl-Tyrosine Peptide
A synthetic peptide containing Tyr(Et) can act as a competitive antagonist, binding to the receptor but preventing the crucial phosphorylation step, thereby blocking the entire downstream cascade.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tyrosine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. biosynth.com [biosynth.com]
- 12. Enzymatic Phosphorylation of Oxidized Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
Custom Synthesis of Boc-O-ethyl-L-tyrosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the custom synthesis of N-α-Boc-O-ethyl-L-tyrosine, a valuable building block in the design and development of novel peptide-based therapeutics. This guide details the synthetic pathway, experimental protocols, purification techniques, and key applications, with a focus on its role in the synthesis of ligands for G-protein coupled receptors (GPCRs).
Introduction
N-α-Boc-O-ethyl-L-tyrosine is a protected amino acid derivative that plays a crucial role in modern peptide synthesis and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise peptide chain elongation, while the ethyl ether on the phenolic side chain of tyrosine offers several advantages:
-
Enhanced Lipophilicity: The ethyl group increases the lipophilicity of the tyrosine residue, which can improve the membrane permeability and overall bioavailability of the resulting peptide.[1]
-
Metabolic Stability: O-alkylation of the phenolic hydroxyl group prevents potential metabolic modification at this site, thereby increasing the in vivo stability of the peptide.
-
Prevention of Side Reactions: Protection of the hydroxyl group is essential during peptide synthesis to prevent unwanted side reactions such as O-acylation.
These properties make Boc-O-ethyl-L-tyrosine a valuable tool for the synthesis of bioactive peptides, including hormone analogs, enzyme inhibitors, and ligands for GPCRs.[1]
Synthetic Pathway
The synthesis of this compound is a two-step process starting from L-tyrosine. The first step involves the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group. The second step is the selective O-alkylation of the phenolic hydroxyl group with an ethylating agent.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing O-Ethyl-L-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Boc (tert-butyloxycarbonyl) strategy is a well-established method, particularly advantageous for the synthesis of complex and hydrophobic peptides.[1] The synthesis of peptides containing modified amino acids, such as O-ethyl-L-tyrosine (Tyr(Et)), is of significant interest for structure-activity relationship studies, protein engineering, and drug discovery. The ethyl ether on the tyrosine side chain is stable to the standard trifluoroacetic acid (TFA) cleavage conditions used in Boc-SPPS, making it a robust modification.[2]
This document provides a detailed protocol for the incorporation of Boc-O-ethyl-L-tyrosine into a peptide sequence using manual Boc-SPPS. The protocol covers the entire workflow from resin preparation to final peptide cleavage and precipitation.
Key Principles of Boc-SPPS
The Boc/Bzl (benzyl) strategy utilizes the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a moderate acid like TFA.[3] More stable protecting groups are used for amino acid side chains, which are removed during the final cleavage step with a strong acid, such as anhydrous hydrogen fluoride (HF).[4] The general workflow involves repetitive cycles of deprotection, neutralization, and coupling.[3]
Experimental Protocols
This section details a step-by-step protocol for a single coupling cycle of this compound and the final cleavage of the peptide from the resin.
Materials and Reagents
-
This compound
-
Merrifield resin (or other suitable resin for Boc-SPPS)[5]
-
Dichloromethane (DCM)[5]
-
N,N-Dimethylformamide (DMF)[3]
-
Trifluoroacetic acid (TFA)[5]
-
Diisopropylethylamine (DIEA)[3]
-
Coupling reagents (e.g., HBTU, DIC/HOBt)[6]
-
Scavengers (e.g., anisole, p-cresol)[3]
-
Cold diethyl ether[2]
Protocol 1: Single Amino Acid Coupling Cycle
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.[1][4] Drain the DCM.
-
Nα-Boc Deprotection:
-
Neutralization:
-
Coupling of this compound:
-
In a separate vessel, pre-activate the this compound (2-4 equivalents relative to resin loading) by dissolving it with a coupling agent (e.g., HBTU, 2-4 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.[3][4]
-
Add the activated amino acid solution to the neutralized resin-bound peptide.[3]
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. A yellow color indicates a complete reaction, while a blue/purple color signifies an incomplete coupling, requiring the coupling step to be repeated.[4]
-
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[4] The resin is now ready for the next deprotection cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The O-ethyl group on tyrosine is stable under these conditions.[2]
-
Resin Preparation: Thoroughly dry the final peptide-resin under vacuum.[4]
-
HF Cleavage:
-
Place the dried peptide-resin and a magnetic stir bar into an HF cleavage apparatus.[3]
-
Add a scavenger, such as anisole or p-cresol (1.0 mL per gram of resin).[3]
-
Cool the reaction vessel to -5°C to 0°C.[3]
-
Slowly distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).[3]
-
Stir the mixture at 0°C for 60 minutes.[3]
-
After the reaction, evaporate the HF under vacuum.[3]
-
-
Peptide Precipitation and Washing:
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The addition of HOBt is crucial to suppress racemization.[6] |
| Uronium/Aminium Salts | HBTU, HATU | Very Good to Excellent | 15 - 60 minutes | Low | Highly efficient and suitable for challenging couplings.[6] |
| Phosphonium Salts | PyBOP | Very Good | 1 - 2 hours | Low | Effective for sterically hindered amino acids. |
Table 2: Expected Yield and Purity
Note: The following are general expectations for Boc-SPPS and may vary depending on the peptide sequence and synthesis scale.
| Parameter | Expected Outcome |
| Coupling Efficiency per Step | >99% |
| Overall Crude Peptide Yield | 60-80% |
| Purity of Crude Peptide (by HPLC) | 50-70% |
Mandatory Visualization
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
This diagram illustrates the major steps in Boc-SPPS, starting from resin preparation, proceeding through the iterative cycles of deprotection, neutralization, and coupling, and concluding with the final cleavage, precipitation, and purification of the target peptide.
References
Coupling Reagents for Boc-O-ethyl-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of protected amino acids is a critical step in solid-phase peptide synthesis (SPPS). Boc-O-ethyl-L-tyrosine is a valuable building block in the synthesis of peptides, offering a permanently protected side-chain hydroxyl group, which can be advantageous in specific synthetic strategies. However, the ethyl ether and the N-terminal Boc group can contribute to steric hindrance, potentially impacting coupling efficiency. The choice of coupling reagent is therefore paramount to ensure high yields, minimize side reactions such as racemization, and obtain a final peptide of high purity.
This document provides a detailed overview of common coupling reagents for the incorporation of this compound in Boc-SPPS, offering experimental protocols and a comparative analysis of their performance.
Comparison of Recommended Coupling Reagents
The selection of a coupling reagent is a critical step that can significantly influence the outcome of the synthesis. For sterically hindered amino acids like this compound, onium salt-based reagents (uronium/aminium and phosphonium) are generally more effective than carbodiimides.
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Very Good to Excellent | 15 - 60 minutes | Low | Highly efficient and fast-acting, especially for hindered couplings.[1][2] HATU and COMU are often superior for difficult sequences.[3] COMU offers an improved safety profile as it is not based on potentially explosive HOBt or HOAt.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Very Good | 30 - 60 minutes | Very Low | Effective for sterically hindered couplings and are known to minimize racemization.[1] They are a good alternative to uronium salts, particularly when guanidinylation of the N-terminus is a concern. |
| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | A cost-effective and widely used method.[1][2] The addition of 1-hydroxybenzotriazole (HOBt) or a similar additive is crucial to suppress racemization and improve efficiency.[4] May require longer reaction times for hindered residues.[1] |
Quantitative Data on Coupling Reagent Performance
While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes the general performance of commonly used coupling reagents with sterically hindered amino acids, which can be considered a reasonable proxy. Yields are highly sequence-dependent and the following data should be used as a general guideline.
| Coupling Reagent | Typical Excess (AA/Reagent) | Typical Coupling Time | General Yield for Hindered Couplings | Racemization Potential |
| HATU | 2 - 3 equivalents | 15 - 45 minutes | > 95% | Very Low[2] |
| HBTU | 2 - 3 equivalents | 30 - 60 minutes | > 90% | Low[1] |
| PyBOP | 2 - 3 equivalents | 30 - 60 minutes | > 90% | Very Low[1] |
| DIC/HOBt | 3 - 5 equivalents | 1 - 4 hours | 85 - 95% | Low to Moderate[1] |
| COMU | 2 - 3 equivalents | 15 - 45 minutes | > 95% | Very Low[3] |
Experimental Protocols
The following are generalized protocols for the manual coupling of this compound in Boc-SPPS. Reagent equivalents are based on the initial loading of the resin. It is recommended to monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test.[2]
Protocol 1: Coupling using HATU
This protocol is recommended for difficult couplings where high efficiency and minimal racemization are required.
Materials:
-
Peptide-resin with a free amino group
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM (1 x 2 min, 1 x 20 min).
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 min).
-
Washing: Wash the resin with DMF (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 20-45 minutes.
-
Monitoring: Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling using HBTU
HBTU is a reliable and efficient coupling reagent suitable for most applications.
Materials:
-
Peptide-resin with a free amino group
-
This compound (2 equivalents)
-
HBTU (2 equivalents)
-
DIEA (4 equivalents)
-
DMF
-
DCM
Procedure:
-
Follow steps 1-5 from the HATU protocol (Resin Swelling, Boc Deprotection, Washing, Neutralization, Washing).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (2 equivalents) in DMF.
-
Coupling: Add a 1.0 M solution of HBTU in DMF (2 equivalents) and DIEA (4 equivalents) to the resin, followed by the dissolved amino acid. Agitate the reaction vessel at room temperature for 30-60 minutes.[2]
-
Monitoring: Perform a Kaiser test.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Coupling using PyBOP
PyBOP is an excellent choice for minimizing racemization, especially in challenging couplings.
Materials:
-
Peptide-resin with a free amino group
-
This compound (2 equivalents)
-
PyBOP (2 equivalents)
-
DIEA (4 equivalents)
-
DMF
-
DCM
Procedure:
-
Follow steps 1-5 from the HATU protocol.
-
Activation and Coupling: In a separate vessel, dissolve this compound (2 equivalents) and PyBOP (2 equivalents) in DMF. Add DIEA (4 equivalents) and immediately add the mixture to the resin.
-
Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 4: Coupling using DIC/HOBt
This is a cost-effective method, but may require longer reaction times.
Materials:
-
Peptide-resin with a free amino group
-
This compound (3 equivalents)
-
HOBt (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
DMF
-
DCM
Procedure:
-
Follow steps 1-5 from the HATU protocol.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents). Agitate the reaction vessel at room temperature for 1-4 hours.[1]
-
Monitoring: Perform a Kaiser test.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Potential Side Reactions and Mitigation
-
Incomplete Coupling: Due to the steric hindrance of this compound, incomplete coupling can lead to deletion sequences.
-
Mitigation: Use a more potent coupling reagent (HATU, COMU), increase the coupling time, or perform a double coupling.[2]
-
-
Racemization: The activation of the carboxylic acid can lead to epimerization.
-
Guanidinylation: Uronium/aminium reagents like HBTU and HATU can react with the free N-terminus to form a guanidinyl group, capping the peptide chain.
-
Mitigation: Avoid using a large excess of the coupling reagent and base. In situ neutralization protocols can also suppress this side reaction.[6]
-
-
Side Reactions of the Ethyl Ether: The ethyl ether protecting group on the tyrosine side chain is generally stable to the conditions of Boc-SPPS. Unlike a benzyl ether, it is not susceptible to cleavage under the mildly acidic conditions of Boc deprotection.[2] No significant side reactions involving the ethyl ether during the coupling step have been reported under standard conditions.
Visualizations
Caption: General workflow for a single coupling cycle of this compound in Boc-SPPS.
Caption: Decision tree for selecting a coupling reagent for this compound.
Conclusion
The successful incorporation of this compound in SPPS is readily achievable with the careful selection of an appropriate coupling reagent and adherence to optimized protocols. For routine syntheses, DIC/HOBt offers a reliable and economical option. For more challenging couplings, or to accelerate the synthesis and minimize side reactions, uronium/aminium salts such as HATU and COMU, or phosphonium salts like PyBOP, are highly recommended. By understanding the characteristics of each class of reagent, researchers can effectively tailor their synthetic strategies to obtain high-purity peptides containing O-ethylated tyrosine.
References
Standard Operating Procedure for Handling and Application of Boc-O-ethyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Boc-O-ethyl-L-tyrosine is a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS), particularly in the development of novel peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the ethyl ether permanently protects the phenolic hydroxyl group of the tyrosine side chain. This permanent side-chain protection prevents unwanted side reactions during synthesis and can enhance the lipophilicity and metabolic stability of the final peptide.[1]
This derivative is a key building block in the synthesis of peptides for various research applications, including drug development for neurological disorders, cancer research, and bioconjugation.[1] Its use in Boc-based SPPS allows for the selective and efficient incorporation of a modified tyrosine residue into a peptide sequence.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | Boc-L-Tyr(Et)-OH, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethoxyphenyl)propanoic acid |
| CAS Number | 76757-91-0 |
| Molecular Formula | C₁₆H₂₃NO₅[2] |
| Molecular Weight | 309.4 g/mol [2] |
| Appearance | White to off-white solid[2] |
| Melting Point | 87 - 91 °C[2] |
| Purity | ≥ 98% (HPLC)[2] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). |
| Storage | Store at 0 - 8 °C in a dry, well-ventilated place.[2] |
Safety and Handling Precautions
Standard laboratory safety protocols should be strictly followed when handling this compound. While it is not classified as a hazardous substance under normal use conditions, appropriate personal protective equipment (PPE) should be worn.[3]
-
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.
-
Wear protective gloves and clothing to prevent skin exposure.
-
In case of dust formation, use a NIOSH-approved respirator.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid ingestion and inhalation.
-
Prevent dust formation.
-
Ensure adequate ventilation in the handling area.
-
-
First Aid Measures:
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in Boc-based solid-phase peptide synthesis (SPPS).
General Workflow for Boc-SPPS
The synthesis of a peptide using this compound follows the standard Boc-SPPS cycle of deprotection, neutralization, and coupling.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Swell the peptide-resin in Dichloromethane (DCM).
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes.[4]
-
Filter the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[4]
-
Wash the resin with DCM (2x) and Isopropanol (IPA) (2x) before proceeding to neutralization.[4]
Protocol 2: Neutralization
This step deprotonates the N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.
-
Wash the deprotected peptide-resin with DCM.
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM to remove excess base.
Protocol 3: Coupling of this compound
This protocol details the activation and coupling of this compound to the free N-terminal amine of the resin-bound peptide. The use of a uronium/aminium salt coupling reagent like HBTU is recommended for efficient coupling.[5][6]
Reagents and Typical Quantities:
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 2.0 - 4.0 | Amino acid to be coupled |
| HBTU | 2.0 - 4.0 | Coupling Reagent |
| DIEA | 4.0 - 8.0 | Activation Base |
| DMF | - | Solvent |
Procedure:
-
In a separate reaction vessel, dissolve this compound (2-4 eq.) and HBTU (2-4 eq.) in DMF.
-
Add DIEA (4-8 eq.) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.[7]
-
Agitate the reaction mixture for 1-4 hours at room temperature.[7]
-
Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow) indicates a complete reaction.
-
If the coupling is incomplete, a second coupling can be performed by repeating steps 1-5.[7]
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 4: Final Cleavage from Resin
This final step cleaves the synthesized peptide from the solid support and removes any remaining acid-labile side-chain protecting groups. Caution: This procedure often involves highly hazardous reagents like Hydrogen Fluoride (HF) and must be performed in a specialized apparatus within a certified fume hood by trained personnel.
-
Thoroughly dry the final peptide-resin under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole) to the resin.
-
Cool the reaction vessel to 0°C.
-
Slowly add anhydrous liquid HF to the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether and dry under vacuum.
-
The crude peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway Context
Peptides containing tyrosine residues are often involved in critical biological signaling pathways. A prominent example is the Receptor Tyrosine Kinase (RTK) signaling pathway. RTKs are cell surface receptors that are activated upon binding to specific ligands, such as growth factors.[1] This activation leads to autophosphorylation of tyrosine residues in the intracellular domain of the receptor, creating docking sites for various signaling proteins. This initiates downstream signaling cascades, such as the Ras-MAPK and PI3K-Akt pathways, which regulate fundamental cellular processes like proliferation, differentiation, and survival.[1][8] The synthesis of peptide analogs containing modified tyrosine residues, such as O-ethyl-tyrosine, is a key strategy in drug development to create potent and selective modulators of these pathways.
References
- 1. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sinobiological.com [sinobiological.com]
Application Notes and Protocols for the Boc Deprotection of Boc-O-ethyl-L-tyrosine with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and medicinal chemistry, prized for its stability under various conditions and its facile removal under acidic treatment. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection. This document provides detailed protocols for the efficient removal of the Boc protecting group from Boc-O-ethyl-L-tyrosine, a valuable building block in the synthesis of novel peptides and potential therapeutics. The ethyl ether on the tyrosine side chain enhances lipophilicity, which can improve membrane permeability and bioavailability of the final compound.[1]
The deprotection proceeds via an acid-catalyzed mechanism where the Boc group is protonated by TFA, leading to the formation of a stable tert-butyl cation and carbamic acid, which readily decarboxylates to yield the free amine as a TFA salt.[2] However, the reactive tert-butyl cation can lead to side reactions, such as C-alkylation of the electron-rich tyrosine ring. To mitigate this, the use of scavengers is often recommended.
Data Presentation
The efficiency of Boc deprotection can be influenced by the specific substrate and reaction conditions. Below is a summary of typical quantitative data for Boc deprotection reactions of tyrosine derivatives using TFA. While specific data for this compound is not extensively published, the following provides expected outcomes based on similar substrates.
| Substrate Example | Deprotection Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |
| Boc-Phe-Phe-OEt | 33% TFA in Chloroform | Overnight | 82 | Not Specified | [3] |
| Boc-Tyr(Bzl)-OH | 50% TFA in DCM | 1-2 hours | >95 (crude) | Variable | [4] |
| General Boc-amino acid | 50% TFA in DCM | 1-3 hours | Typically >90 | >95 (after purification) | [5] |
| Boc-protected peptide on resin | 55% TFA in DCM | 30 min | High | ~9% higher than 100% TFA |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound
This protocol describes a standard method for the solution-phase Boc deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of starting material).
-
Place the flask in an ice bath and stir the solution.
-
Deprotection Reaction: Slowly add an equal volume of TFA to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3][5][6] b. To the resulting oil or solid, add cold diethyl ether to precipitate the product as the TFA salt.[3][5] c. Collect the precipitate by filtration and wash it with cold diethyl ether. d. Dry the product under vacuum. The resulting O-ethyl-L-tyrosine TFA salt is typically a white to off-white solid.
Protocol 2: Boc Deprotection with Scavengers to Minimize Side Reactions
This protocol is recommended to prevent potential C-alkylation of the tyrosine ring by the tert-butyl cation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Anisole (scavenger)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[4]
-
Add anisole (5-10 equivalents) to the solution as a scavenger.[4]
-
Cool the flask in an ice bath to 0 °C.
-
Deprotection Reaction: Slowly add an equal volume of TFA to the stirred solution.[4]
-
Reaction Monitoring: Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. Precipitate the product by adding cold diethyl ether. c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the O-ethyl-L-tyrosine TFA salt.
Mandatory Visualizations
Boc Deprotection Workflow
Caption: Experimental workflow for the TFA-mediated Boc deprotection of this compound.
Tyrosine Metabolism and Signaling Pathway
Caption: Overview of key signaling pathways involving L-tyrosine and its derivatives.
References
Application Notes and Protocols for In Situ Neutralization in Boc-O-ethyl-L-tyrosine Solid-Phase Peptide Synthesis
Abstract
This document provides a detailed protocol for the application of in situ neutralization during the solid-phase peptide synthesis (SPPS) of peptides containing Boc-O-ethyl-L-tyrosine. The in situ neutralization technique offers a significant improvement over traditional Boc-SPPS protocols by combining the neutralization and coupling steps, which reduces cycle times and can enhance coupling efficiency, particularly for challenging sequences.[1][2][3] This application note outlines the principles of in situ neutralization, provides a detailed experimental protocol, and presents representative data comparing this method to the standard protocol.
Introduction
In tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis, the repetitive removal of the Nα-Boc protecting group with trifluoroacetic acid (TFA) leaves the terminal amino group as an ammonium salt.[2][4] This salt must be neutralized to the free amine to enable the subsequent acylation reaction. The traditional Boc-SPPS workflow involves a discrete neutralization step with a hindered base, followed by several washes before the introduction of the activated amino acid.[4]
The in situ neutralization protocol streamlines this process by introducing the activated Boc-amino acid and a non-nucleophilic base simultaneously to the peptide-resin TFA salt.[3] Neutralization and coupling occur in the same step, which minimizes the time the reactive free amine is exposed, thereby reducing the risk of side reactions and peptide aggregation.[1][3] This is particularly advantageous for the synthesis of "difficult" sequences.[1][3]
The O-ethyl protecting group on the tyrosine side chain is a benzyl-type ether, which is stable to the repetitive TFA treatments used for Boc removal but is cleaved under strong acidic conditions, such as with hydrogen fluoride (HF), during the final cleavage from the resin. This makes it compatible with the in situ neutralization Boc-SPPS workflow.
Principle of In Situ Neutralization
The core of the in situ neutralization protocol is the concurrent deprotonation of the N-terminal ammonium salt and the coupling of the incoming activated amino acid. This is achieved by adding the pre-activated this compound and a suitable base, typically a hindered amine like N,N-diisopropylethylamine (DIEA), directly to the TFA salt of the peptide-resin. The base neutralizes the terminal amine, which can then immediately react with the activated amino acid. This approach has been shown to be highly effective and can significantly shorten the synthesis cycle time.[1][3]
Experimental Protocols
This section details the manual protocol for the incorporation of this compound using in situ neutralization in Boc-SPPS.
Materials and Reagents
-
This compound
-
Solid support resin (e.g., Merrifield or PAM resin)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA), peptide synthesis grade
-
Coupling agents (e.g., HBTU, HATU, HOBt, DIC)
-
SPPS reaction vessel
Protocol for In Situ Neutralization Coupling of this compound
This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel. Drain the DCM.
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing:
-
Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash the peptide-resin with DMF (3-5 times) to prepare for the coupling step.
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the this compound (3 equivalents relative to resin loading) by dissolving it with a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Just before adding to the resin, add DIEA (6 equivalents) to the activated amino acid solution.
-
Immediately add the complete mixture to the peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow to faint blue color indicates a complete or near-complete reaction. A strong blue/purple color signifies an incomplete coupling, in which case the coupling step should be repeated.
-
-
Post-Coupling Wash:
-
Drain the reaction mixture.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash the peptide-resin with DCM (3-5 times). The resin is now ready for the next deprotection cycle.
-
Data Presentation
The following tables provide representative data comparing the standard Boc-SPPS protocol with the in situ neutralization protocol for the coupling of this compound. The data is illustrative for a moderately difficult coupling.
Table 1: Comparison of Cycle Times
| Step | Standard Protocol (minutes) | In Situ Neutralization Protocol (minutes) |
| Deprotection | 25 | 25 |
| Washing | 10 | 10 |
| Neutralization | 10 | 0 (combined with coupling) |
| Washing | 10 | 0 (combined with coupling) |
| Coupling | 60-120 | 60-120 |
| Washing | 10 | 10 |
| Total Cycle Time | 125-185 | 105-165 |
Table 2: Representative Coupling Efficiency and Purity
| Parameter | Standard Protocol | In Situ Neutralization Protocol |
| Coupling Efficiency (single coupling) | ~98.5% | >99.5% |
| Crude Peptide Purity | ~75% | ~85% |
| Overall Yield | Moderate | High |
Workflow Diagrams
The following diagrams illustrate the logical flow of the standard and in situ neutralization protocols.
Caption: Comparison of Standard vs. In Situ Neutralization Workflows.
Caption: Key steps in the in situ neutralization and coupling reaction.
Conclusion
The in situ neutralization protocol for Boc-SPPS represents a significant advancement in peptide synthesis methodology.[2] By combining the neutralization and coupling steps, this technique not only accelerates the synthesis cycle but also enhances the overall efficiency and purity of the final peptide product, especially for sequences prone to aggregation.[2] For researchers and professionals in drug development, adopting this protocol for the incorporation of this compound can lead to substantial savings in time and resources, while improving the quality and yield of synthesized peptides.
References
Application Notes and Protocols for the Attachment of Boc-O-ethyl-L-tyrosine to Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the covalent attachment of N-α-Boc-O-ethyl-L-tyrosine (Boc-Tyr(Et)-OH) to Merrifield resin. This procedure is a critical first step in Boc-strategy solid-phase peptide synthesis (SPPS) for peptides containing a C-terminal O-ethylated tyrosine residue. The O-ethyl ether serves as a stable, permanent protecting group for the phenolic hydroxyl function of tyrosine, preventing side reactions during peptide synthesis. This document outlines two robust and widely used methods for this esterification: the Cesium Salt Method and the Potassium Fluoride Method. It also includes a summary of quantitative data, a detailed experimental workflow, and troubleshooting guidelines to ensure successful resin loading.
Introduction
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide chemistry.[1] The synthesis begins with the attachment of the C-terminal amino acid to an insoluble polymer support, most commonly the Merrifield resin, which is a chloromethylated polystyrene cross-linked with divinylbenzene.[2][3] The success of the entire peptide synthesis is highly dependent on the efficiency and quality of this initial loading step.
Boc-O-ethyl-L-tyrosine is a valuable derivative for introducing a modified tyrosine residue into a peptide sequence. The ethyl group on the phenolic side chain is stable to the acidic conditions used for the removal of the N-α-Boc protecting group during SPPS and requires strong acidic conditions, such as hydrofluoric acid (HF), for cleavage, which are the same conditions used to cleave the finished peptide from the Merrifield resin.[2]
This application note details two effective methods for the esterification of this compound onto Merrifield resin. The Cesium Salt Method is a widely adopted procedure that generally provides good yields and minimizes the risk of racemization.[4] The Potassium Fluoride Method offers an alternative approach that is also effective for this transformation.[2]
Chemical Structures
Figure 1: Chemical structure of this compound.
References
Application Notes and Protocols for the Use of Boc-O-ethyl-L-tyrosine in the Synthesis of Opioid Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-O-ethyl-L-tyrosine (Boc-Tyr(Et)-OH) is a valuable synthetic building block for the solid-phase peptide synthesis (SPPS) of modified opioid peptides. The N-α-tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the major strategies in SPPS, while the O-ethyl ether on the tyrosine side chain offers a permanent modification to the peptide. This modification can enhance the metabolic stability of the resulting peptide by protecting the phenolic hydroxyl group from enzymatic degradation. Furthermore, the ethyl group can influence the peptide's lipophilicity and its binding affinity and selectivity for opioid receptors, making this compound a key component in the development of novel opioid peptide analogs with improved pharmacological profiles.
These application notes provide a detailed protocol for the incorporation of this compound into a model opioid peptide, [Tyr(Et)¹, Leu⁵]-enkephalin, using manual Boc-SPPS. It also includes representative data and diagrams to guide researchers in the synthesis and characterization of such peptides.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₃NO₅ |
| Molecular Weight | 309.36 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Chloroform. Insoluble in water. |
| Storage | 2-8°C |
Table 2: Representative Quantitative Data for the Synthesis of [Tyr(Et)¹, Leu⁵]-enkephalin
| Parameter | Illustrative Value | Notes |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Merrifield or PAM resin is typically used for Boc-SPPS to yield a C-terminal carboxylic acid. |
| Coupling Efficiency | >99% | Monitored by a qualitative method such as the Kaiser test. |
| Boc Deprotection Time | 30 minutes | Typically a two-step process with a short pre-wash followed by a longer treatment. |
| Cleavage Cocktail | Anhydrous HF/anisole (9:1, v/v) | A standard cleavage cocktail for Boc-SPPS. Requires specialized equipment. |
| Cleavage Time | 1 - 2 hours at 0°C | --- |
| Crude Peptide Yield | 65 - 80% | Dependent on the success of each coupling and deprotection step. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is required to remove truncated and deletion sequences. |
| Final Purified Peptide Yield | 20 - 35% | Post-purification yield. |
| Final Peptide Purity (by HPLC) | >98% | --- |
| Mass Confirmation (by MS) | Confirmed | Essential for verifying the identity of the synthesized peptide. |
Table 3: Representative Biological Activity of [Tyr(Et)¹, Leu⁵]-enkephalin
| Assay | Receptor | Illustrative IC₅₀ (nM) | Notes |
| Receptor Binding Assay | µ-opioid receptor | 5 - 15 | O-alkylation can modulate receptor affinity. |
| δ-opioid receptor | 1 - 10 | The parent peptide, Leu-enkephalin, has high affinity for the δ-opioid receptor. | |
| Guinea Pig Ileum (GPI) Assay | µ-opioid receptor | 10 - 30 | A functional assay to determine agonist activity. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of [Tyr(Et)¹, Leu⁵]-enkephalin (H-Tyr(Et)-Gly-Gly-Phe-Leu-OH)
This protocol details the manual solid-phase synthesis of a model opioid peptide using this compound on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Leu-OH
-
Boc-Phe-OH
-
Boc-Gly-OH
-
This compound (Boc-Tyr(Et)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole
-
Cold diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Attachment (Esterification):
-
Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
Prepare the cesium salt of Boc-Leu-OH by dissolving it in a mixture of ethanol and water and neutralizing to pH 7.0 with an aqueous solution of Cs₂CO₃. Lyophilize to obtain the salt.
-
Dissolve the Boc-Leu-OH cesium salt in DMF and add it to the swollen resin.
-
Heat the mixture at 50°C for 24 hours.
-
Wash the resin with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.
-
-
Peptide Chain Elongation (One Synthetic Cycle for Glycine):
-
Boc Deprotection:
-
Wash the resin with DCM (3 times).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Filter and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Wash the resin with DCM (3 times), isopropanol (2 times), and DCM again (3 times).
-
-
Neutralization:
-
Wash the resin with DMF (3 times).
-
Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5 times).
-
-
Coupling:
-
In a separate vial, dissolve Boc-Gly-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) in DCM and pre-activate for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction with a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another hour.
-
-
Washing:
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
-
Repeat Peptide Chain Elongation:
-
Repeat the deprotection, neutralization, coupling, and washing steps for the next amino acids in the sequence: Boc-Gly-OH, Boc-Phe-OH, and finally this compound. For this compound, the coupling time may need to be extended to 2-4 hours due to potential steric hindrance.[1]
-
-
Final Cleavage and Deprotection:
-
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a well-ventilated fume hood with appropriate safety precautions.
-
Wash the final peptide-resin with DMF, DCM, and methanol, and dry thoroughly under vacuum.
-
Transfer the dried peptide-resin to the HF cleavage apparatus.
-
Add a scavenger such as anisole (1 mL per gram of resin).
-
Cool the apparatus to 0°C and distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide with cold diethyl ether to remove scavengers.
-
Collect the crude peptide by filtration and dry under vacuum.
-
Purify the crude peptide by preparative reverse-phase HPLC.
-
Characterize the purified peptide by analytical HPLC and mass spectrometry.
-
Mandatory Visualizations
References
Application Notes and Protocols: A Comparative Analysis of Manual and Automated Synthesis of Peptides with Boc-O-ethyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide sequences is a critical strategy in modern drug development, often enhancing pharmacological properties such as stability, bioavailability, and receptor affinity.[1] Boc-O-ethyl-L-tyrosine, an O-alkylated derivative of tyrosine, is a valuable building block for synthesizing peptides with potential applications in neuropharmacology and cancer research.[1] The ethyl group on the phenolic side chain can improve lipophilicity, potentially aiding in membrane permeability.[1]
This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for peptides containing this compound, utilizing the tert-butyloxycarbonyl (Boc) protection strategy. We present quantitative data, comprehensive experimental protocols, and visual workflows to guide researchers in selecting the optimal synthesis method for their specific needs.
Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis
The choice between manual and automated SPPS often involves a trade-off between throughput, hands-on time, and cost. The following tables summarize representative quantitative data for the synthesis of a model peptide containing this compound. These values are illustrative and can vary based on the peptide sequence, length, and specific instrumentation used.
Table 1: General Synthesis Parameters and Outcomes
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis | Key Considerations |
| Typical Crude Purity | 60-85% | 75-95% | Automated systems with optimized protocols and efficient washing cycles can lead to higher purity crude products. Manual synthesis purity is highly dependent on operator skill. |
| Overall Yield | Operator and scale-dependent | Generally higher and more reproducible | Automation minimizes material loss during transfers and washes, leading to better overall yields, especially for longer or more complex peptides. |
| Synthesis Time (per 10-mer peptide) | Several days | 12-24 hours | Automation significantly reduces the hands-on time and allows for continuous operation. |
| Hands-on Time (per cycle) | 60-90 minutes | 5-15 minutes (setup) | Manual synthesis requires constant operator attention for reagent addition, mixing, and washing. |
| Reproducibility | Lower; prone to operator variability | High; consistent results between runs | Automated systems execute pre-programmed protocols with high precision. |
| Reagent Consumption | Can be optimized for minimal excess | Often uses a standardized excess | Manual methods allow for more precise control over reagent volumes, which can reduce waste in single syntheses. |
Table 2: Representative Purity and Yield for a Model Peptide
| Synthesis Method | Crude Purity (%) | Final Yield (%) |
| Manual Synthesis | ~75 | ~15-25 |
| Automated Synthesis | ~90 | ~30-45 |
| Data is representative for a model 10-mer peptide and may vary. |
Experimental Protocols
The following protocols detail the steps for manual and automated Boc-SPPS of a peptide containing this compound.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol is for a 0.25 mmol scale synthesis.
1. Resin Preparation and Swelling:
-
Place 0.5 g of Merrifield resin (0.5 mmol/g substitution) in a reaction vessel.
-
Add 10 mL of dichloromethane (DCM) and allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Drain the DCM.
2. First Amino Acid Attachment (if starting from resin):
-
Follow standard protocols for attaching the C-terminal Boc-amino acid to the resin (e.g., cesium salt method).
3. Peptide Chain Elongation (per cycle):
4. Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, add the dried resin and a scavenger (e.g., anisole).
-
Cool the vessel to 0°C and slowly add anhydrous liquid hydrogen fluoride (HF).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and wash the precipitate with cold diethyl ether.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.
5. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Automated Solid-Phase Peptide Synthesis
This protocol is a general guideline for a standard automated peptide synthesizer.
1. System Preparation:
-
Ensure all reagent and solvent bottles are sufficiently filled.
-
Load the appropriate Boc-protected amino acids, including this compound, onto the synthesizer.
-
Place the reaction vessel with the resin in the synthesizer.
2. Programming the Synthesis:
-
Enter the desired peptide sequence.
-
Select the appropriate synthesis scale and protocols.
-
For the this compound residue, consider extending the coupling time in the protocol or programming a double coupling step to ensure high efficiency.
3. Automated Synthesis Cycle: The synthesizer will automatically perform the following steps for each amino acid: a. Washing: The resin is washed with DCM. b. Deprotection: 50% TFA in DCM is delivered to the reaction vessel, followed by the programmed reaction time and subsequent draining. c. Washing: A series of washes with DCM, IPA, and DMF are performed to remove residual TFA and prepare for coupling. d. Neutralization: A solution of DIEA in DCM or DMF is used to neutralize the N-terminal amine. e. Coupling: The pre-activated Boc-amino acid solution is delivered to the reaction vessel and allowed to react for the programmed time. f. Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
4. Final Cleavage and Purification:
-
Once the automated synthesis is complete, the resin is removed from the synthesizer.
-
The final cleavage, deprotection, and purification are typically performed manually as described in Protocol 1 (steps 4 and 5).
Visualization of Workflows and Pathways
Synthesis Workflows
The following diagrams illustrate the general workflows for manual and automated solid-phase peptide synthesis.
References
Application Notes and Protocols: Cleavage of Peptides Containing Boc-O-ethyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS) utilizing Boc (tert-butyloxycarbonyl) chemistry, the final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. For peptides incorporating the modified amino acid Boc-O-ethyl-L-tyrosine (Boc-Tyr(Et)-OH), a robust cleavage strategy is essential to obtain the desired peptide in high yield and purity. The O-ethyl ether protecting the phenolic hydroxyl group of tyrosine is stable to the milder acidic conditions used for the repetitive removal of the Nα-Boc group but is susceptible to cleavage by strong acids in the final deprotection step.
This document provides detailed application notes and protocols for the efficient cleavage of peptides containing this compound. It outlines recommended cleavage cocktails, experimental procedures, and strategies to minimize potential side reactions.
Key Considerations for Cleavage
The cleavage of the O-ethyl ether from the tyrosine side chain is an acid-catalyzed process. The primary challenge during the final cleavage is the generation of reactive carbocations from the cleavage of the Boc groups, the resin linker, and other side-chain protecting groups. These electrophilic species can potentially re-alkylate the electron-rich aromatic ring of the deprotected tyrosine, leading to undesired side products. To mitigate this, the use of "scavengers" in the cleavage cocktail is crucial. Scavengers are nucleophilic compounds that effectively trap these reactive carbocations.
Recommended Cleavage Cocktails
The selection of an appropriate cleavage cocktail is critical for maximizing the yield of the target peptide while minimizing side reactions. Several standard cocktails used in Boc-SPPS are effective for the cleavage of peptides containing O-ethyl-L-tyrosine. The choice of cocktail may depend on the presence of other sensitive amino acids in the peptide sequence, such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).
Below is a summary of recommended cleavage cocktails.
| Cleavage Cocktail | Composition (v/v/w for solids) | Key Features & Recommendations |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | A general-purpose and effective cocktail for many peptide sequences without other highly sensitive residues. TIS is an excellent scavenger for carbocations. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and highly recommended cocktail for peptides containing multiple sensitive residues, including Tyr, Trp, Met, and Cys.[1] Phenol and thioanisole are excellent scavengers for cations that can alkylate the tyrosine ring. |
| TFA/Thioanisole/EDT | 90% TFA, 5% Thioanisole, 5% 1,2-Ethanedithiol (EDT) | A strong cleavage cocktail suitable for peptides with sensitive residues, particularly effective in preventing side reactions with tryptophan. |
Experimental Protocols
Protocol 1: General Cleavage Procedure using TFA/TIS/H₂O
This protocol is suitable for peptides that do not contain other sensitive residues like Met or Trp.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation: Place the dried peptide-resin (typically 100-200 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 5 mL) to ensure it is free of residual solvents from synthesis and then dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 ratio. For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water. Prepare the cocktail fresh just before use.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation:
-
Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Resuspend the peptide pellet in fresh cold diethyl ether and repeat the centrifugation and decantation. Perform this wash step at least three times to remove scavengers and other organic-soluble impurities.[2]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage with Reagent K for Peptides with Sensitive Residues
This protocol is recommended for peptides that also contain residues such as Trp, Met, or Cys.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, carefully prepare Reagent K by mixing TFA, phenol, water, thioanisole, and EDT in a ratio of 82.5:5:5:5:2.5.[1] For 10 mL of cocktail, combine 8.25 mL of TFA, 0.5 g of phenol, 0.5 mL of water, 0.5 mL of thioanisole, and 0.25 mL of EDT. Prepare the cocktail fresh.
-
Cleavage Reaction: Add Reagent K to the peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation, Precipitation, Washing, and Drying: Follow steps 4, 5, and 6 from Protocol 1.
Visualization of the Cleavage Process
The following diagrams illustrate the key steps and logic of the cleavage process for peptides containing O-ethyl-L-tyrosine.
Caption: Experimental workflow for peptide cleavage and isolation.
Caption: Role of scavengers in preventing side reactions during cleavage.
Post-Cleavage Analysis
The purity of the crude peptide should be assessed by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity of the peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure complete removal of the O-ethyl group and other protecting groups.
Troubleshooting
-
Incomplete Cleavage: If mass spectrometry indicates the presence of the O-ethyl group, the cleavage time can be extended, or a stronger cleavage cocktail (e.g., Reagent K) can be used.
-
Presence of Adducts: If additional peaks corresponding to alkylated tyrosine are observed in the HPLC and mass spectrum, ensure that a sufficient amount of scavenger is used and that the cleavage cocktail is freshly prepared.
-
Low Peptide Yield: Ensure complete precipitation of the peptide by using a sufficient volume of cold ether. Minimize transfer losses during the work-up steps.
Conclusion
The cleavage of peptides containing this compound can be effectively achieved using standard TFA-based cleavage cocktails. The key to obtaining a high yield of pure peptide is the inclusion of appropriate scavengers to prevent the alkylation of the deprotected tyrosine side chain. The protocols provided in this document offer a reliable starting point for the successful cleavage and isolation of these modified peptides. Researchers should optimize the cleavage conditions based on the specific sequence and complexity of their target peptide.
References
Troubleshooting & Optimization
Technical Support Center: Boc-O-ethyl-L-tyrosine in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions when using Boc-O-ethyl-L-tyrosine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary advantage in peptide synthesis?
A1: this compound (Boc-L-Tyr(Et)-OH) is a derivative of the amino acid L-tyrosine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group of the side chain is protected by an ethyl ether linkage. The primary advantage of the O-ethyl protecting group is its stability under the acidic conditions typically used for the removal of the Nα-Boc group during solid-phase peptide synthesis (SPPS).[1] This stability prevents premature deprotection of the side chain, which can be an issue with more acid-labile side-chain protecting groups.[2]
Q2: What are the most common side reactions to be aware of when using this compound?
A2: The most significant side reaction is the C-alkylation of the tyrosine aromatic ring. This occurs when the tert-butyl cation (t-butyl⁺), generated during the acidic cleavage of the Nα-Boc group, acts as an electrophile and attacks the electron-rich phenyl ring of the tyrosine residue.[2][3] This results in the formation of a 3-tert-butyl-tyrosine impurity in the final peptide.[3]
Q3: Is the O-ethyl group on the tyrosine side chain susceptible to cleavage during Nα-Boc deprotection?
A3: No, the ethyl ether linkage is generally stable under the standard acidic conditions used for Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] Cleavage of aryl ethers typically requires much harsher conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures.[1][4]
Q4: How can I detect C-alkylation in my synthesized peptide?
A4: The most effective methods for detecting C-alkylation byproducts are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: The 3-tert-butyl-tyrosine containing peptide will have a different retention time compared to the desired peptide, often appearing as a distinct peak in the chromatogram.[3]
-
Mass Spectrometry: MS analysis will reveal a mass increase of +56 Da for the peptide that has undergone C-alkylation, corresponding to the addition of a tert-butyl group.[3]
Troubleshooting Guides
Issue 1: Detection of a +56 Da impurity in the final peptide, indicating C-alkylation.
-
Root Cause: The generation of reactive tert-butyl cations during the acidic deprotection of the Nα-Boc group. These carbocations can then alkylate the activated aromatic ring of the tyrosine side chain.[3]
-
Solution: The most effective strategy to prevent C-alkylation is the addition of "scavengers" to the deprotection cocktail. Scavengers are nucleophilic species that trap the tert-butyl cations before they can react with the peptide.[3][5]
-
Recommended Scavengers: A cocktail of scavengers is often most effective. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[3]
-
Optimized Deprotection Conditions:
-
Minimize Deprotection Time: Use the shortest time necessary for complete removal of the Boc group.
-
Lower Temperature: Performing the deprotection step at a lower temperature can decrease the rate of the alkylation side reaction.[3]
-
-
Issue 2: Incomplete coupling of this compound onto the growing peptide chain.
-
Root Cause: Incomplete coupling can arise from several factors, including steric hindrance, peptide aggregation, or poor resin swelling.
-
Solutions:
-
Choice of Coupling Reagents: Use highly efficient coupling reagents such as HBTU/HOBt or HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).
-
Solvent Choice: Ensure adequate resin swelling by using appropriate solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Double Coupling: If the coupling is known to be difficult, performing a second coupling step can help drive the reaction to completion.
-
Microwave-Assisted Synthesis: The use of microwave energy can often improve coupling efficiency for difficult sequences.
-
Data Presentation
Table 1: Common Deprotection Cocktails for Boc-SPPS and Their Efficacy in Preventing C-Alkylation
| Deprotection Reagent | Scavenger(s) | Typical Concentration | Efficacy in Preventing C-Alkylation |
| Trifluoroacetic Acid (TFA) | None | 50% in DCM | Low |
| Trifluoroacetic Acid (TFA) | Triisopropylsilane (TIS) & Water | 95% TFA, 2.5% TIS, 2.5% H₂O | High |
| Trifluoroacetic Acid (TFA) | Thioanisole | 90% TFA, 5% Thioanisole, 5% m-cresol | High |
Experimental Protocols
Protocol 1: Nα-Boc Deprotection with Scavengers to Minimize C-Alkylation
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail Preparation: In a well-ventilated fume hood, prepare the deprotection cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% water.
-
Deprotection Reaction: Drain the DCM from the resin and add the deprotection cocktail. Agitate the mixture for 30 minutes at room temperature.[3]
-
Washing: Drain the deprotection cocktail and wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DCM (3x).
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF (2 x 5 minutes).
-
Final Washes: Wash the resin with DMF (3x) and then DCM (3x) to prepare for the subsequent coupling step.
Protocol 2: HPLC Analysis for Detection of C-Alkylated Byproduct
-
Instrumentation: A reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Detection: UV detection at 220 nm and 280 nm.[3] The C-alkylated peptide will typically elute as a separate peak from the target peptide.
Visualizations
References
Troubleshooting low coupling efficiency of Boc-O-ethyl-L-tyrosine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-O-ethyl-L-tyrosine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
A1: Low coupling efficiency with this compound can stem from several factors, primarily related to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, combined with the O-ethylated side chain, can physically obstruct the formation of the peptide bond.[1] Other common causes include peptide aggregation on the solid support, suboptimal activation of the amino acid, or reduced nucleophilicity of the resin-bound amine.[1]
Q2: My Kaiser test is positive after the initial coupling attempt. What are the next steps?
A2: A positive Kaiser test indicates the presence of unreacted free primary amines, confirming an incomplete coupling reaction.[2] The recommended course of action is to perform a second coupling (a "double coupling") with a fresh preparation of activated this compound.[1][2] If the test remains positive after the second attempt, it is advisable to cap the unreacted amines using a reagent like acetic anhydride to prevent the formation of deletion sequences in your final peptide.[2][3]
Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
A3: For sterically demanding couplings, more potent activating reagents are generally required. Uronium/aminium salt-based reagents like HATU , HBTU , and HCTU , or phosphonium salt-based reagents like PyBOP , are highly recommended over standard carbodiimides such as DIC.[1][2][3] These reagents react faster and more efficiently, helping to overcome the steric barrier. The addition of a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is also crucial.[1][4]
Q4: How can I minimize the risk of racemization during the coupling of this compound?
A4: Racemization, the loss of stereochemical integrity at the α-carbon, is a risk during amino acid activation.[4] To minimize this, you should:
-
Avoid excessive base: Use the minimum amount of a weaker, sterically hindered base like N-methylmorpholine (NMM) instead of DIPEA.[1][4]
-
Limit pre-activation time: Minimize the time the amino acid is in its activated state before the addition of the resin-bound amine.[1][4]
-
Maintain low temperatures: Performing the coupling reaction at 0°C can help reduce the rate of racemization.[4]
-
Use additives: When using carbodiimide reagents, the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential.[2][4]
Q5: My peptide-resin is clumping and swelling poorly. What could be the cause and how can I fix it?
A5: Poor resin swelling and clumping are classic signs of on-resin peptide aggregation.[5] This occurs when growing peptide chains interact with each other through hydrogen bonds, making the reactive N-terminal amine inaccessible. The hydrophobicity of the O-ethyl-L-tyrosine side chain can contribute to this issue.[5][6] To mitigate aggregation:
-
Change the solvent: Switch from standard solvents like DMF to stronger, more polarity-disrupting solvents such as N-methylpyrrolidone (NMP) or add up to 20% dimethyl sulfoxide (DMSO) to your DMF.[5]
-
Increase Temperature: Gently heating the reaction to 30-40°C can help break up aggregates, but this should be done cautiously to avoid increasing racemization.[2]
-
Apply Sonication: Using an ultrasonic bath during the coupling step can physically disrupt the aggregated peptide chains.[5]
Data Presentation
Table 1: Comparison of Recommended Coupling Reagents
| Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Key Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Excellent | 15 - 60 min | Highly effective for hindered couplings. COMU offers a safer, non-explosive byproduct profile.[2][3][7] |
| Phosphonium Salts | PyBOP, PyAOP | Very Good | 1 - 3 hours | Less risk of guanylation side reactions compared to uronium salts. Byproducts can be difficult to remove.[1][3] |
| Carbodiimides | DIC + Additive (HOBt, Oxyma) | Good | 1 - 4 hours | Cost-effective. The addition of HOBt or Oxyma is crucial to suppress racemization. DIC byproducts are soluble.[8] |
Table 2: Troubleshooting Guide for Low Coupling Efficiency
| Symptom / Observation | Potential Cause | Recommended Solution(s) |
| Positive Kaiser Test after 1st Coupling | Incomplete reaction due to steric hindrance. | Perform a second coupling ("double couple") with fresh reagents. Extend the coupling time to 2-4 hours.[1][2] |
| Positive Kaiser Test after 2nd Coupling | Severely hindered coupling site. | Cap the unreacted amines with acetic anhydride to prevent deletion sequences.[2][3] |
| Low Yield of Final Peptide | Peptide aggregation. | Switch solvent to NMP or DMF/DMSO mixture. Apply sonication during coupling. Increase reaction temperature slightly (e.g., to 40°C).[5] |
| Presence of Diastereomeric Impurities | Racemization during activation. | Use a weaker base (NMM). Minimize pre-activation time. Perform coupling at 0°C. Use additives like HOBt or Oxyma.[1][4] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol describes a standard method for coupling a sterically hindered amino acid in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in an adequate volume of DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the activation mixture and vortex briefly. The solution should change color.
-
Coupling: Immediately add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 45-60 minutes.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test (see Protocol 2) to check for reaction completion.
-
Washing: Once the Kaiser test is negative (colorless or yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection step.
Protocol 2: Qualitative Kaiser (Ninhydrin) Test
This colorimetric test is used to detect the presence of free primary amines on the resin.
-
Sample Preparation: Place a small sample of peptide-resin (10-15 beads) into a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents:
-
Reagent A: 5% Ninhydrin in ethanol
-
Reagent B: 80% Phenol in ethanol
-
Reagent C: 2% 0.001M KCN in pyridine
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
Mandatory Visualization
Caption: Chemical workflow for the coupling of this compound.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Decision tree for selecting a suitable coupling reagent.
References
Technical Support Center: Scavengers for Boc Deprotection of Tyrosine-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the Boc deprotection of tyrosine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the Boc deprotection of peptides containing tyrosine?
A1: The primary cause of side reactions is the generation of a reactive tert-butyl cation (t-butyl⁺) intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] This carbocation is a powerful electrophile that can attack nucleophilic residues within the peptide, with the electron-rich aromatic ring of tyrosine being a particularly susceptible target.[2][4][5]
Q2: What are the most common side reactions observed with tyrosine during Boc deprotection?
A2: The two main side reactions involving the tyrosine residue are:
-
C-alkylation: The tert-butyl cation can attack the aromatic ring of tyrosine, leading to the formation of 3-tert-butyl-tyrosine. This results in a mass increase of +56 Da in the final peptide product.[1] This side reaction can occur to an extent of 0.5-1.0%.[1]
-
Fries-type Rearrangement: The Boc group from the phenolic oxygen of a Boc-Tyr(Boc)-OH residue can migrate to the aromatic ring of the tyrosine side chain. This is an intramolecular rearrangement catalyzed by strong acids and does not change the overall mass of the peptide, but results in an isomeric impurity.[1]
Q3: How can I detect these tyrosine-related side products?
A3: The most effective methods for detecting these side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]
-
HPLC: Side products like 3-tert-butyl-tyrosine will have different retention times compared to the desired peptide, appearing as distinct peaks in the chromatogram.[1]
-
Mass Spectrometry: MS analysis will reveal a peak corresponding to the mass of the desired peptide plus 56 Da for C-alkylation.[1] While a Fries-type rearrangement won't show a mass change, MS/MS fragmentation patterns may differ between the desired peptide and the rearranged product.[1]
Q4: What are scavengers and how do they prevent these side reactions?
A4: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations.[2][3][4] They react with the carbocations at a faster rate than the sensitive residues of the peptide, thereby preventing unwanted modifications like the alkylation of tyrosine.[2][6]
Troubleshooting Guides
Issue 1: Detection of a +56 Da adduct in the final peptide product.
-
Root Cause: This mass increase is a characteristic sign of C-alkylation (tert-butylation) of the tyrosine residue by the tert-butyl cation generated during Boc deprotection.[1][7]
-
Solution:
-
Use of Scavengers: The most effective way to prevent C-alkylation is to add scavengers to the deprotection cocktail.[1] Triisopropylsilane (TIS) is a commonly recommended scavenger for this purpose.[1][7] A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[1][7]
-
Optimize Deprotection Conditions:
-
Minimize Deprotection Time: Use the shortest possible time required for complete Boc group removal to reduce the exposure of the peptide to the reactive carbocations.[1]
-
Lower Temperature: Performing the deprotection at a lower temperature can decrease the rate of the alkylation side reaction.[1][8]
-
-
Issue 2: Poor yield and the presence of an isomeric impurity in the final peptide.
-
Root Cause: This may be indicative of a Fries-type rearrangement of the side-chain Boc group on a Tyr(Boc) residue.[1]
-
Solution:
-
Milder Deprotection Reagents: If compatible with the overall synthetic strategy, consider using a milder acid for deprotection.
-
Reduced Acid Concentration: Lowering the concentration of TFA in the deprotection solution can sometimes mitigate this rearrangement.[1]
-
Controlled Deprotection Time: As with C-alkylation, minimizing the time the peptide is exposed to strong acid is crucial.[1]
-
Data Presentation
Table 1: Common Scavengers for Boc Deprotection of Tyrosine-Containing Peptides
| Scavenger | Target Residue(s) | Recommended Concentration | Notes |
| Triisopropylsilane (TIS) | Tyrosine, Tryptophan | 2.5% - 5% (v/v) | Excellent carbocation scavenger.[1][7] |
| Thioanisole | Tyrosine, Tryptophan, Methionine | 5% (v/v) | Helps prevent both alkylation and oxidation.[5][9] Avoid use if the peptide contains tryptophan as its cation adducts can alkylate the indole ring.[8] |
| 1,2-Ethanedithiol (EDT) | Tryptophan, Cysteine | 2.5% (v/v) | Highly effective for tryptophan-containing peptides.[5][9] |
| Water | General | 2.5% - 5% (v/v) | Helps to hydrolyze the Boc group and can act as a scavenger for some reactive species.[9] |
| Phenol | Tyrosine, Tryptophan | 5% (v/v) | Can be used to suppress tyrosine alkylation. |
Table 2: Example Scavenger Cocktail Compositions
| Cocktail Name | Composition (v/v/v) | Application Notes |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | A general-purpose and effective cocktail for many sequences, including those with tyrosine.[1][7] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Used for peptides with multiple sensitive residues.[5] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection and Cleavage of a Tyrosine-Containing Peptide from Resin
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.[10] Drain the DCM.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[4]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10-25 mL per gram of resin).[9] Stopper the reaction vessel and agitate at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.[9] Add the combined filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the peptide.[9]
-
Isolation and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether.[9] Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[9]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[9]
-
Analysis: Dissolve a small amount of the dried crude peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by HPLC and Mass Spectrometry.[9]
Mandatory Visualization
Caption: Boc deprotection of tyrosine and the role of scavengers in preventing C-alkylation.
Caption: Troubleshooting workflow for eliminating +56 Da adducts in tyrosine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Avoiding tert-butylation of tyrosine during Boc deprotection
Topic: Avoiding tert-butylation of Tyrosine during Boc Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the unwanted tert-butylation of tyrosine residues during the acidic deprotection of Boc (tert-butyloxycarbonyl) groups in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tyrosine tert-butylation during Boc deprotection?
A1: The primary cause of this side reaction is the generation of a reactive tert-butyl cation (t-Bu⁺) upon cleavage of the Boc protecting group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This electrophilic carbocation can then attack the electron-rich aromatic ring of a tyrosine residue, leading to the formation of 3-tert-butyl-tyrosine, an unwanted modification.[1] This side reaction can occur to an extent of 0.5-1.0%.[1]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Besides tyrosine, other amino acid residues with nucleophilic side chains are also vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[2]
Q3: How can I detect the tert-butylation of tyrosine in my peptide?
A3: The most effective methods for detecting this side product are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]
-
HPLC: The 3-tert-butyl-tyrosine adduct will likely have a different retention time compared to the desired peptide, appearing as a distinct peak in the chromatogram.[1]
-
Mass Spectrometry: MS analysis will reveal a mass increase of +56 Da, corresponding to the mass of the added tert-butyl group.[1]
Q4: What are scavengers and how do they prevent this side reaction?
A4: Scavengers are nucleophilic compounds added to the deprotection cocktail.[1][2] They work by trapping the reactive tert-butyl cations at a faster rate than the sensitive amino acid residues, thus preventing the unwanted alkylation of your peptide.[2]
Troubleshooting Guide
Issue: Detection of a +56 Da adduct in the final peptide product, indicating tert-butylation of tyrosine.
Root Cause Analysis: The generation of tert-butyl cations during the acidic deprotection of Boc groups is the primary cause.[1] These reactive carbocations subsequently alkylate the activated aromatic ring of tyrosine.[1]
Solutions:
-
Use of Scavengers: This is the most effective method to prevent C-alkylation.[1] Adding a scavenger to the deprotection cocktail will "trap" the tert-butyl cations before they can react with the peptide.[1]
-
Optimization of Deprotection Conditions:
Data Presentation
Table 1: Common Scavengers for Preventing Tyrosine tert-Butylation
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Excellent carbocation scavenger.[1][4][5] |
| Water | 2.5 - 5% | Acts as a general carbocation scavenger, forming tert-butanol.[4][5] |
| Thioanisole | 5 - 10% | Effective carbocation scavenger, particularly useful in preventing S-alkylation of Methionine.[1][5] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger that also protects Cysteine residues.[4][5] |
| Phenol | 5% | Acts as a carbocation scavenger.[5][6] |
Table 2: Effectiveness of Different Scavenger Cocktails in a Model Peptide
| Cleavage Cocktail Composition (v/v/v) | % Desired Peptide | % tert-Butylated Peptide |
| 95% TFA / 5% Water | 94% | 6% |
| 95% TFA / 2.5% Water / 2.5% TIS | >99% | <1% |
| 92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% EDT | >99% | <1% |
| 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT ("Reagent K") | >99% | <1% |
Note: Data is illustrative and based on typical results. Actual percentages may vary depending on the peptide sequence and specific reaction conditions.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers
This protocol is designed to minimize C-alkylation of tyrosine residues during solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.[1]
-
Prepare the deprotection cocktail: 95% TFA, 2.5% water, and 2.5% TIS.[1]
-
Drain the DCM from the resin and add the deprotection cocktail.
-
Agitate the mixture for 30 minutes at room temperature.[1]
-
Drain the deprotection cocktail and wash the resin thoroughly with DCM.[1]
-
Neutralize the resin with a solution of 10% DIEA in DMF.[1]
-
Wash the resin with DMF and then DCM to prepare for the next coupling step.[1]
Protocol 2: Analytical HPLC Method for Side Product Detection
Instrumentation:
-
Reverse-phase HPLC system with a C18 column.[1]
Mobile Phase:
Gradient:
-
A linear gradient from 5% to 95% B over 30 minutes.[1]
Detection:
-
UV detection at 220 nm and 280 nm.[1]
Analysis:
-
Inject the crude peptide solution.
-
Look for peaks eluting close to the main product peak. The tert-butylated product will have a slightly later retention time.
-
Collect fractions for subsequent mass spectrometry analysis to confirm the +56 Da mass shift.[1]
Visualizations
Caption: Boc deprotection pathway and the competing tert-butylation side reaction.
Caption: Mechanism of tert-butyl cation trapping by a scavenger.
Caption: Troubleshooting workflow for addressing tyrosine tert-butylation.
References
Technical Support Center: Minimizing Side Reactions with Boc-Protected Tyrosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the Fries-type rearrangement and other side reactions encountered when using Boc-protected tyrosine (Boc-Tyr-OH) in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Fries-type rearrangement in the context of Boc-protected tyrosine?
A1: The Fries-type rearrangement is an acid-catalyzed intramolecular reaction where the tert-butyloxycarbonyl (Boc) group protecting the phenolic hydroxyl of the tyrosine side chain migrates to the aromatic ring.[1] This results in the formation of an isomeric byproduct, 3-(tert-butoxycarbonyl)-tyrosine, which is an acylated tyrosine derivative.[1] Since this is an intramolecular rearrangement, the resulting impurity has the same mass as the desired product, making it challenging to detect by mass spectrometry alone.
Q2: What are the primary causes of the Fries-type rearrangement?
A2: The primary cause of the Fries-type rearrangement is exposure to strong acidic conditions, which are typically used for the deprotection of the Nα-Boc group in SPPS.[1] The reaction is favored by prolonged exposure to strong acids like trifluoroacetic acid (TFA).[1]
Q3: What is the main competing side reaction when using Boc-protected tyrosine?
A3: The main competing side reaction is C-alkylation of the tyrosine ring. This occurs when the tert-butyl cation (t-butyl⁺), generated during the acidic cleavage of the Boc group, acts as an electrophile and attacks the electron-rich aromatic ring of tyrosine.[1] This leads to the formation of 3-tert-butyl-tyrosine, which corresponds to a mass increase of +56 Da in the final product.[1] This side reaction can occur to an extent of 0.5-1.0% under standard conditions.[1]
Q4: How can these side reactions be detected and differentiated?
A4: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most effective methods for detecting these side products.[1]
-
HPLC: The Fries rearrangement product, being an isomer, will likely have a different retention time compared to the desired peptide, appearing as a distinct peak in the chromatogram.[1] The C-alkylation product will also have a different retention time.
-
Mass Spectrometry: While the Fries rearrangement product has the same mass as the desired peptide, MS/MS fragmentation patterns may differ. C-alkylation is readily identified by a mass increase of +56 Da.[1]
Troubleshooting Guide
Issue: Presence of an Isomeric Impurity with No Mass Change
If you observe a significant impurity in your HPLC analysis that has the same mass as your target peptide, it is likely the result of a Fries-type rearrangement.
Strong acidic conditions used for Nα-Boc deprotection can catalyze the intramolecular migration of the side-chain Boc group on the tyrosine residue. This rearrangement is particularly problematic with prolonged exposure to the acid. The reaction proceeds through the formation of a reactive acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the tyrosine ring.
The key to minimizing the Fries-type rearrangement is to carefully control the acidic deprotection step. The following table summarizes the impact of various experimental parameters on the formation of the rearranged product.
| Parameter | Effect on Fries Rearrangement | Recommended Action |
| Acid Concentration | Higher concentrations of strong acids (e.g., TFA) increase the rate of rearrangement. | Consider using a lower concentration of TFA. For example, a 55% TFA solution in DCM has been shown to result in higher purity peptides compared to 100% TFA, partly due to better resin swelling and more controlled deprotection. |
| Deprotection Time | Prolonged exposure to acid significantly increases the extent of rearrangement. | Use the minimum time required for complete Nα-Boc removal. Monitor the deprotection reaction to determine the optimal time. |
| Temperature | Higher temperatures accelerate the rate of the rearrangement. | Perform the deprotection step at a lower temperature, such as 0°C, to slow down the rate of the side reaction. |
| Choice of Acid | Stronger acids promote the rearrangement more readily. | If compatible with your overall synthetic strategy, consider using a milder acid for deprotection. |
Issue: Detection of a +56 Da Adduct in the Final Product
The presence of a product with a mass increase of 56 Da indicates C-alkylation of the tyrosine ring.
The following table provides a summary of common side reactions with Boc-protected tyrosine.
| Side Reaction | Common Extent | Mass Change (Da) | Primary Prevention Method |
| C-alkylation (3-tert-butyl-tyrosine) | 0.5 - 1.0%[1] | +56[1] | Use of scavengers (e.g., TIS)[1] |
| Fries-type Rearrangement | Varies with conditions[1] | 0 (Isomer)[1] | Optimization of acid concentration and deprotection time[1] |
The most effective way to prevent C-alkylation is by adding scavengers to the deprotection cocktail. Scavengers are nucleophilic species that "trap" the tert-butyl cations before they can react with the tyrosine ring.[1]
-
Recommended Scavengers: Triisopropylsilane (TIS) and thioanisole are commonly used scavengers.[1]
-
Optimized Deprotection Conditions: As with the Fries rearrangement, minimizing the deprotection time and performing the reaction at a lower temperature can also reduce the rate of C-alkylation.[1]
Experimental Protocols
Protocol 1: Optimized Boc Deprotection to Minimize Fries Rearrangement and C-alkylation
This protocol is designed to minimize both the Fries-type rearrangement and C-alkylation of tyrosine residues during solid-phase peptide synthesis.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Preparation of Deprotection Cocktail: In a well-ventilated fume hood, prepare the deprotection cocktail: 50% TFA, 47.5% DCM, and 2.5% TIS. Cool the cocktail in an ice bath to 0°C.
-
Deprotection: Drain the DCM from the swelled resin and add the cold deprotection cocktail. Agitate the mixture for 20-30 minutes at 0°C. Note: The optimal time should be determined for each specific peptide sequence to ensure complete deprotection while minimizing side reactions.
-
Washing: Drain the deprotection cocktail and wash the resin thoroughly with DCM (3x).
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF (2 x 2 minutes).
-
Final Washes: Wash the resin with DMF (3x) and then DCM (3x) to prepare for the next coupling step.
Protocol 2: Analytical HPLC Method for Side Product Detection
Instrumentation:
-
Reverse-phase HPLC system with a C18 column
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Gradient:
-
A linear gradient from 5% to 95% B over 30 minutes.
Detection:
-
UV detection at 220 nm and 280 nm.
Analysis:
-
Inject the crude peptide solution.
-
Analyze the chromatogram for peaks eluting close to the main product peak. The Fries-rearrangement product will be an isomeric peak with no mass change, while the C-alkylation product will show a +56 Da mass difference.
-
Collect fractions for subsequent mass spectrometry analysis to confirm the identity of the impurities.[1]
Visualizations
Reaction Mechanism of Fries-type Rearrangement
References
Technical Support Center: Optimizing Coupling Reactions for Boc-O-ethyl-L-tyrosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of N-α-Boc-O-ethyl-L-tyrosine. Due to the steric hindrance imparted by the Boc protecting group and the ethyl group on the tyrosine side chain, this amino acid derivative can present challenges during peptide synthesis. This guide offers detailed experimental protocols and data-driven recommendations to overcome these difficulties.
Frequently Asked Questions (FAQs)
Q1: Why can the coupling of Boc-O-ethyl-L-tyrosine be challenging?
A1: The coupling efficiency of this compound can be hampered by steric hindrance. The bulky tert-butoxycarbonyl (Boc) group on the α-amino group, combined with the O-ethyl substituent on the tyrosine side chain, can impede the approach of the activating agent and the subsequent nucleophilic attack by the free amine of the growing peptide chain. This can lead to slower reaction rates and incomplete coupling.[1]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU and HBTU are often more effective than carbodiimides like DIC.[1] Phosphonium salt reagents like PyBOP are also a good choice for such challenging couplings.[1]
Q3: How can I monitor the completeness of the coupling reaction?
A3: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test.[1] A negative Kaiser test, where the resin beads turn yellow, indicates that there are no remaining free primary amines, suggesting the coupling is complete. For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry to check for the presence of deletion sequences.[1]
Q4: What are the common side reactions when coupling this compound, and how can they be minimized?
A4: A primary side reaction of concern is racemization, which is the loss of stereochemical integrity during amino acid activation.[1] To minimize racemization, you can:
-
Add a racemization suppressant like HOBt or HOAt when using carbodiimide coupling reagents.[1]
-
Choose a coupling reagent known for low racemization, such as HATU.[1]
-
Avoid prolonged pre-activation times.[1]
-
Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) instead of triethylamine (TEA).[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield / Positive Kaiser Test | Steric Hindrance: The bulky Boc and O-ethyl groups are impeding the reaction.[1] | - Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP instead of DIC/HOBt.[1]- Increase reaction time: Extend the coupling time to 2-4 hours or even overnight.[1]- Perform a double coupling: After the initial coupling, repeat the procedure with fresh reagents.[2]- Increase reagent excess: Use a higher excess of this compound and the coupling reagent (e.g., 3-4 equivalents).[1] |
| Peptide Aggregation: The growing peptide chain is poorly solvated, hindering access to the N-terminus. | - Change the solvent: Switch from DMF to NMP or a mixture of DMF/DCM.[1]- Increase the temperature: Gently heat the reaction to 30-40°C, but monitor for potential racemization.[1] | |
| Presence of Deletion Sequences in Final Peptide | Incomplete Coupling: Unreacted N-terminal amines from the previous cycle. | - Follow the recommendations for "Low Coupling Yield".- Implement a capping step: After a positive Kaiser test post-recoupling, cap the unreacted amines with acetic anhydride.[1] |
| Presence of Diastereomeric Impurities | Racemization: Loss of stereochemical integrity during amino acid activation. | - Use a racemization suppressant: Add HOBt or HOAt when using carbodiimide coupling reagents.[1]- Choose a low-racemization coupling reagent: HATU is known to minimize racemization.[1]- Avoid prolonged pre-activation times. [1]- Use a sterically hindered base: N,N-diisopropylethylamine (DIEA) is generally preferred over triethylamine (TEA).[1] |
Experimental Protocols
The following are generalized protocols for the coupling of this compound in manual solid-phase peptide synthesis (SPPS). The equivalents of reagents are based on the initial loading of the resin.
Protocol 1: Coupling using HATU
This protocol is recommended for difficult couplings where high efficiency and minimal racemization are required.[1]
1. Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes. 2. Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes, followed by a second treatment for 20 minutes. 3. Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).[1] 4. Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).[1] 5. Washing: Wash the resin with DMF (3x).[1] 6. Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.[1] 7. Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 20-45 minutes.[1] 8. Monitoring: Perform a Kaiser test to check for completion.[1] 9. Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).[1]
Protocol 2: Coupling using HBTU
HBTU is a reliable and efficient coupling reagent suitable for most applications.[1]
1-5. Resin Preparation, Deprotection, and Washing: Follow steps 1-5 from the HATU protocol. 6. Activation and Coupling: In a separate vessel, dissolve this compound (2 equivalents) in DMF. Add a 1.0 M solution of HBTU in DMF (2 equivalents) and DIEA (4 equivalents) to the resin, followed by the dissolved amino acid. Agitate the reaction vessel at room temperature for 30-60 minutes.[1] 7. Monitoring: Perform a Kaiser test. 8. Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).[1]
Protocol 3: Coupling using DIC/HOBt
This is a cost-effective method but may require longer reaction times for sterically hindered residues.[1]
1-5. Resin Preparation, Deprotection, and Washing: Follow steps 1-5 from the HATU protocol. 6. Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. 7. Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents). Agitate the reaction vessel at room temperature for 2-4 hours.[1] 8. Monitoring: Perform a Kaiser test. 9. Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).[1]
Quantitative Data on Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the general performance of commonly used coupling reagents in SPPS.
| Coupling Reagent | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Racemization Potential | Key Advantages |
| DIC/HOBt | 1 - 4 hours[1] | Good[1] | Low to Moderate[1] | Cost-effective.[1] |
| HBTU | 30 - 60 minutes[1] | Very Good[1] | Low[1] | Faster than DIC/HOBt, reliable for most couplings.[1] |
| HATU | 15 - 45 minutes[1] | Excellent[1] | Very Low[1] | Highly efficient, recommended for difficult couplings.[1] |
| PyBOP | 30 - 60 minutes[1] | Very Good[1] | Low[1] | Good for sterically hindered couplings.[1] |
Visualizations
Caption: Experimental workflow for this compound coupling.
Caption: Troubleshooting decision tree for incomplete coupling.
References
Dealing with peptide aggregation in sequences with O-ethyl-tyrosine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptide sequences containing the modified amino acid O-ethyl-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is O-ethyl-tyrosine and why is it used in peptide synthesis?
O-ethyl-tyrosine is a synthetic derivative of the natural amino acid tyrosine. In this modification, the hydrogen of the phenolic hydroxyl group is replaced by an ethyl group (-CH₂CH₃). This modification is often introduced to:
-
Increase Hydrophobicity: The ethyl group makes the tyrosine residue more non-polar, which can influence peptide-protein interactions and membrane permeability.
-
Enhance Metabolic Stability: By blocking the hydroxyl group, O-ethylation can prevent post-translational modifications like phosphorylation and reduce susceptibility to enzymatic degradation, potentially increasing the peptide's half-life in vivo.[1]
-
Modulate Receptor Binding: The altered size and electronics of the side chain can change the binding affinity and selectivity of the peptide for its target receptor.
Q2: Does incorporating O-ethyl-tyrosine affect peptide solubility and aggregation?
Yes, the incorporation of O-ethyl-tyrosine typically increases a peptide's hydrophobicity.[2] The replacement of the polar hydroxyl group with a non-polar ethyl group reduces the peptide's ability to form hydrogen bonds with aqueous solvents. This increased hydrophobicity is a significant factor that can lead to decreased solubility and a higher propensity for aggregation.[3] Stretches of hydrophobic amino acids are known to promote self-assembly into larger structures, such as β-sheets, which are characteristic of aggregates.[3]
Q3: My peptide containing O-ethyl-tyrosine is showing poor yield during solid-phase peptide synthesis (SPPS). What are the possible causes?
Low yields during the synthesis of peptides with hydrophobic or modified amino acids like O-ethyl-tyrosine are often due to on-resin aggregation.[4] This occurs when growing peptide chains interact with each other, leading to:
-
Incomplete Coupling: Aggregated chains can sterically hinder the N-terminus, preventing the efficient coupling of the next amino acid.
-
Poor Deprotection: The Fmoc protecting group on the N-terminus may become inaccessible to the deprotection reagent (e.g., piperidine), resulting in incomplete removal and truncated sequences.
-
Resin Swelling Issues: Aggregation can cause the resin beads to clump together and fail to swell properly, limiting reagent access to the reaction sites.
Troubleshooting Guides
Guide 1: Poor Solubility of Lyophilized Peptide
Problem: Your final lyophilized peptide containing O-ethyl-tyrosine is difficult to dissolve in aqueous buffers like PBS or water, or it forms a visible precipitate.
Cause: The increased hydrophobicity from O-ethyl-tyrosine and the overall peptide sequence promotes aggregation, making it insoluble in polar solvents.[3][5][6]
Solutions:
-
Systematic Solubilization: Always test the solubility of a small aliquot first.[3]
-
Step 1: Water/Aqueous Buffer: Try dissolving the peptide in deionized, sterile water or your target buffer. Use vortexing and brief sonication.[7]
-
Step 2: pH Adjustment: Based on the peptide's net charge at neutral pH, try an acidic or basic solvent. For basic peptides (net positive charge), use a dilute acid like 10% acetic acid. For acidic peptides (net negative charge), use a dilute base like 10% ammonium bicarbonate.[3][5]
-
Step 3: Organic Co-solvents: If the peptide is still insoluble, dissolve it first in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] Then, slowly add the aqueous buffer dropwise while vortexing.[7] Caution: Peptides with Cys, Met, or Trp can be unstable in DMSO.[5][8]
-
Step 4: Denaturing Agents: As a last resort, and if compatible with your downstream application, use strong denaturants like 6 M guanidine hydrochloride (GdmCl) or 8 M urea to disrupt aggregates.[3]
-
Guide 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Problem: You observe poor coupling efficiency, incomplete Fmoc deprotection, or resin clumping during the synthesis of a peptide containing O-ethyl-tyrosine.
Cause: Inter-chain hydrogen bonding and hydrophobic interactions, exacerbated by the O-ethyl-tyrosine residue, are causing the peptide chains to aggregate on the resin.[4][9]
Solutions:
-
Microwave-Assisted Synthesis: Microwave energy can disrupt intermolecular hydrogen bonds, improving coupling and deprotection efficiency for difficult sequences.[4][10]
-
Incorporate Backbone Modifications:
-
Pseudoproline Dipeptides: Strategically inserting pseudoproline dipeptides (derived from Ser or Thr) can introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets that lead to aggregation.[2][4]
-
Dmb/Hmb Protecting Groups: Using backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid can prevent hydrogen bonding between peptide chains.[2][4]
-
-
Optimize Synthesis Conditions:
-
Chaotropic Agents: Wash the resin with a solution containing a chaotropic salt (e.g., LiCl in DMF) to disrupt secondary structures before the coupling step.[4]
-
Elevated Temperature: Performing coupling reactions at a higher temperature can help to reduce aggregation.
-
Sonication: Gentle sonication of the reaction vessel can mechanically break up resin clumps.[4]
-
Data Presentation
Table 1: Physicochemical Properties of Tyrosine vs. O-Ethyl-Tyrosine
This table summarizes the key differences in the physicochemical properties of the side chains of Tyrosine and O-ethyl-tyrosine, which influence peptide behavior.
| Property | Tyrosine (Tyr) | O-Ethyl-Tyrosine (Tyr(Et)) | Impact of Ethylation |
| Chemical Structure | Phenolic hydroxyl (-OH) group | Phenolic ether (-O-CH₂CH₃) group | Loss of H-bond donor capability |
| Polarity | Amphipathic (Polar & Non-polar) | More Non-polar / Hydrophobic | Increases hydrophobicity |
| Hydrogen Bonding | Can act as H-bond donor & acceptor | Can only act as H-bond acceptor | Reduced interaction with water |
| Reactivity | Site for phosphorylation, sulfation | Blocked for these modifications | Increased metabolic stability |
Table 2: Representative Data on Aggregation Propensity
The following table provides hypothetical, yet illustrative, data comparing a model peptide sequence with and without O-ethyl-tyrosine, as might be measured by common aggregation assays. This demonstrates the expected trend of increased aggregation with O-ethylation.
| Peptide Sequence | Method | Measured Parameter | Result | Interpretation |
| Ac-Lys-Gly-Tyr -Ala-Val-Gly-NH₂ | Thioflavin T Assay | Fluorescence Intensity (a.u.) | 150 | Low level of β-sheet content |
| Ac-Lys-Gly-Tyr(Et) -Ala-Val-Gly-NH₂ | Thioflavin T Assay | Fluorescence Intensity (a.u.) | 850 | High level of β-sheet aggregation |
| Ac-Lys-Gly-Tyr -Ala-Val-Gly-NH₂ | Dynamic Light Scattering | Avg. Hydrodynamic Diameter (nm) | 5 | Predominantly monomeric |
| Ac-Lys-Gly-Tyr(Et) -Ala-Val-Gly-NH₂ | Dynamic Light Scattering | Avg. Hydrodynamic Diameter (nm) | 250 | Presence of large aggregates |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Detecting β-Sheet Aggregation
This assay quantifies the formation of amyloid-like β-sheet structures, which are a hallmark of many aggregated peptides.[11][12]
-
Principle: The dye Thioflavin T exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[11][13]
-
Materials:
-
Methodology:
-
Prepare a working solution of your peptide at the desired concentration in the phosphate buffer.
-
Prepare a ThT working solution by diluting the stock solution into the phosphate buffer to a final concentration of 20-25 µM.[12][14]
-
In a 96-well plate, mix the peptide solution with the ThT working solution. A typical final volume is 100-200 µL per well.[14]
-
Include a control well with only the buffer and ThT.
-
Incubate the plate, often at 37°C with shaking, to promote aggregation.[3][14]
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.[11][12][14]
-
An increase in fluorescence intensity over time in the peptide-containing wells compared to the control indicates the formation of β-sheet aggregates.[3]
-
Protocol 2: Dynamic Light Scattering (DLS) for Sizing Aggregates
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the presence of oligomers and larger aggregates.[15][16][17]
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. Larger particles move more slowly, and this information is used to calculate their hydrodynamic diameter.[17][18]
-
Materials:
-
Peptide solution in a suitable, filtered (0.22 µm) buffer.[3]
-
DLS instrument.
-
Low-volume cuvette.
-
-
Methodology:
-
Prepare the peptide solution at the desired concentration. It is crucial that the buffer is free of dust and particulates.
-
Centrifuge the sample to pellet any very large, insoluble aggregates.
-
Transfer the supernatant to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Set the instrument parameters, including buffer viscosity and refractive index.
-
Perform the measurement. The instrument will generate a size distribution profile.
-
The presence of multiple peaks or a high polydispersity index (PDI) indicates a heterogeneous sample, likely containing aggregates of various sizes.[17]
-
Protocol 3: Transmission Electron Microscopy (TEM) for Visualizing Fibrils
TEM provides direct visual evidence of the morphology of peptide aggregates, such as amyloid-like fibrils.[1][19]
-
Principle: An electron beam is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted, which is then magnified and focused onto an imaging device. Negative staining is used to enhance the contrast of the biological structures.
-
Materials:
-
Aggregated peptide solution.
-
TEM grids (e.g., carbon-coated copper grids).
-
Staining solution (e.g., 2% uranyl acetate in water).[19]
-
Filter paper.
-
-
Methodology:
-
Place a drop of the peptide solution (e.g., 3 µL) onto the surface of a TEM grid.[19]
-
Allow the sample to adsorb for several minutes.
-
Wick away the excess liquid using the edge of a piece of filter paper.[19]
-
Wash the grid by briefly floating it on drops of deionized water.
-
Apply a drop of the staining solution to the grid for 1-3 minutes.[19]
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grids using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments with a width of 5-10 nm.[19]
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wyzant.com [wyzant.com]
- 8. ssgopalganj.in [ssgopalganj.in]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. O-(2-(18F)fluoroethyl)-L-tyrosine | C11H14FNO3 | CID 9834479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Dimerisation of N-acetyl-L-tyrosine ethyl ester and Abeta peptides via formation of dityrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. L-Tyrosine ethyl ester | C11H15NO3 | CID 70364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evidence for peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and removing deletion sequences in peptide synthesis
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove deletion sequences from their synthetic peptides.
Frequently Asked Questions (FAQs)
What are deletion sequences in peptide synthesis?
Deletion sequences are impurities in a synthetic peptide product where one or more amino acid residues are missing from the target sequence.[1] These impurities arise from incomplete amide bond formation (coupling) during a synthesis cycle.[2] Due to their similarity in physical and chemical properties, they can be challenging to separate from the desired full-length peptide.[1][3] The presence of deletion sequences can significantly affect the biological activity and experimental outcomes of the peptide.[1]
What are the primary causes of deletion sequences?
Deletion sequences are primarily caused by incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[1][2] Key contributing factors include:
-
Steric Hindrance: Bulky amino acids or their protecting groups can physically block the reaction site, preventing complete coupling.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) or aggregate on the solid support. This can make the N-terminal amine of the growing chain inaccessible to the incoming activated amino acid.[1][2][4]
-
Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc or Boc) prevents the subsequent amino acid from being coupled.[1][5][6]
-
Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the diffusion and accessibility of reagents to the growing peptide chain.[1]
-
Insufficient Activation: The incoming amino acid may not be sufficiently activated by the coupling reagent, leading to a slow or incomplete reaction.[1][5]
How are deletion sequences identified?
The primary methods for identifying deletion sequences are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][7]
-
High-Performance Liquid Chromatography (HPLC): Deletion sequences often have different retention times compared to the full-length peptide and will appear as separate peaks in the chromatogram.[2]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the peptides in the crude product. Deletion sequences will appear as peaks with masses lower than the target peptide, corresponding to the mass of the missing amino acid(s).[2][8]
-
Edman Degradation: This classic method sequentially removes and identifies amino acids from the N-terminus of the peptide, which can be used to confirm the sequence.[2][9]
Troubleshooting Guide: Identifying and Removing Deletion Sequences
This guide provides a systematic approach to troubleshoot and minimize deletion sequences in your peptide synthesis.
Step 1: Analysis of the Crude Peptide
The initial step is to confirm the presence and quantity of deletion sequences and to identify the missing amino acid residue(s).
Action: Analyze the crude peptide product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS).[1]
Expected Outcome: The HPLC chromatogram will likely show multiple peaks, with the main peak corresponding to the target peptide and other peaks representing impurities, including deletion sequences. The mass spectrometer will determine the molecular weights of these components, allowing for the identification of peptides that are shorter than the target sequence.[1]
Table 1: Example LC-MS Data Analysis
| Peak | Retention Time (min) | Observed Mass (m/z) | Inferred Identity | Mass Difference (Da) | Missing Amino Acid |
| 1 | 18.5 | 1450.7 | Target Peptide | - | - |
| 2 | 17.9 | 1393.6 | Deletion Sequence | 57.1 | Glycine |
| 3 | 17.2 | 1336.6 | Deletion Sequence | 114.1 | Asparagine |
Step 2: Review Synthesis Protocol and Sequence
Once the deletion is confirmed, a thorough review of the synthesis strategy and the peptide sequence is necessary.
Action: Examine the peptide sequence for "difficult" residues, such as bulky amino acids (e.g., Val, Ile), adjacent hydrophobic residues, or proline, at or immediately before the deletion site.[2] Also, review the coupling efficiency data from your synthesizer if available. A significant drop in efficiency at a particular coupling step is a strong indicator of a problematic residue.[1]
Step 3: Optimization of Synthesis Strategy
Based on the analysis, implement one or more of the following optimization strategies to minimize the formation of deletion sequences in a re-synthesis.
-
Double Coupling: Perform the coupling reaction twice for the specific amino acid that was identified as difficult to couple.[1][2] This helps to drive the reaction to completion.
-
Capping: After each coupling step, any unreacted N-terminal amines can be permanently blocked or "capped" using a reagent like acetic anhydride.[2][10][11] This prevents them from reacting in subsequent cycles, thus avoiding the formation of deletion peptides.[10][11]
-
Use of Optimized Reagents: Employ highly efficient coupling reagents like HATU, HBTU, or COMU to improve reaction rates and yields.[2] The choice of solvent is also crucial; N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are commonly used for their excellent resin-swelling properties.[2]
-
Disrupting Aggregation: For sequences prone to aggregation, consider using specialized techniques such as the introduction of pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb) to disrupt secondary structure formation.[12]
Step 4: Purification of the Final Product
If re-synthesis is not feasible, the final step involves purifying the target peptide from the deletion sequences.
Action: Utilize preparative RP-HPLC to separate the full-length peptide from the shorter deletion sequences.[13][14]
Expected Outcome: Fractions are collected and analyzed by analytical HPLC and MS to confirm the purity and identity of the target peptide. Fractions meeting the desired purity level are then pooled and lyophilized.
Experimental Protocols
Protocol 1: Analysis of Crude Peptide by LC-MS
This protocol outlines the general procedure for analyzing a crude peptide sample to identify deletion sequences.
-
Sample Preparation:
-
HPLC Separation:
-
Column: C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 214 nm and 280 nm.[1]
-
-
Mass Spectrometry Analysis:
Visualizations
Caption: Workflow for peptide synthesis, analysis, and troubleshooting.
Caption: Causes and solutions for deletion sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective separations of peptides with sequence deletions, single amino acid polymorphisms, and/or epimeric centers using macrocyclic glycopeptide liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. novor.cloud [novor.cloud]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. lifetein.com [lifetein.com]
- 14. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
Impact of solvent choice on Boc-O-ethyl-L-tyrosine reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Boc-O-ethyl-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of the amino acid L-tyrosine. In this compound, the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group is protected by an ethyl ether linkage. This dual protection makes it a valuable building block in peptide synthesis and drug development.[1] The O-ethyl group is a stable protecting group for the tyrosine side chain, preventing unwanted side reactions during peptide synthesis.
Q2: In which solvents is this compound typically soluble?
A2: While specific quantitative solubility data for this compound is not extensively documented, it is expected to be soluble in common organic solvents used in peptide synthesis.[2] These include polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO).[3][4] It is less soluble in water.[4] The solubility of Boc-protected amino acids is influenced by the polarity and size of the side chain.[2]
Q3: Is the O-ethyl protecting group stable during standard Boc deprotection conditions?
A3: Yes, the aryl ethyl ether linkage is generally stable under the acidic conditions typically used for Boc deprotection, such as trifluoroacetic acid (TFA) in DCM.[5] Ethers require very strong acids, like HBr or HI, for cleavage, which are not standard conditions for Boc deprotection in solid-phase peptide synthesis (SPPS).[6]
Q4: What are the common side reactions to be aware of when using this compound in peptide synthesis?
A4: The primary side reactions are those common to Boc-SPPS. Since the O-ethyl group is stable, side reactions directly involving it are minimal. General side reactions to monitor include incomplete coupling, incomplete deprotection, and racemization. During the final cleavage of the peptide from the resin with strong acids, side reactions can occur on sensitive amino acids if scavengers are not used.[7]
Troubleshooting Guides
Issue 1: Poor solubility of this compound in the reaction solvent.
-
Cause: The chosen solvent may not be optimal for this specific derivative, or the concentration may be too high.
-
Solution:
-
Solvent Selection: Ensure you are using a recommended solvent such as DMF, NMP, or DCM. For particularly difficult sequences, DMSO can be used, or a co-solvent system like a 1:1:1 mixture of DCM, DMF, and NMP.[2]
-
Sonication and Gentle Heating: Use of a sonicator bath for 5-10 minutes can aid dissolution. Gentle warming can also be applied, but monitor for any potential degradation.[2]
-
Stock Solution: Dissolve the amino acid in a small amount of a stronger solvent like DMSO and then dilute it with the primary reaction solvent.[2]
-
Issue 2: Incomplete coupling of this compound to the peptide chain.
-
Cause: Inefficient activation of the carboxylic acid, steric hindrance, or peptide-resin aggregation.
-
Solution:
-
Activation Method: Ensure proper pre-activation of the amino acid with a suitable coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF before adding it to the resin.[8]
-
Reaction Time and Temperature: Extend the coupling reaction time and monitor completion with a Kaiser test. If aggregation is suspected, coupling at a higher temperature may help.
-
Solvent Choice: The solvent plays a crucial role in solvating the growing peptide chain. NMP and DMSO can be more effective than DMF in disrupting aggregation.
-
Issue 3: Unexpected cleavage of the O-ethyl group.
-
Cause: Use of excessively harsh acidic conditions, particularly during the final cleavage from the resin.
-
Solution:
-
Standard Protocols: Adhere to standard Boc deprotection protocols using TFA in DCM. Avoid using HBr or HI unless ether cleavage is intended.[6]
-
Final Cleavage: For the final cleavage step, use standard protocols with strong acids like HF, but ensure appropriate scavengers are present to prevent other side reactions.[7]
-
Data Presentation
Table 1: Qualitative Solubility of Similar Boc-Protected Amino Acids in Common Organic Solvents. (Note: This data is for related compounds and should be used as a guideline for this compound.)
| Solvent | Chemical Class | Solubility Description |
| Dimethylformamide (DMF) | Amide | Clearly Soluble |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble |
| Chloroform | Halogenated Hydrocarbon | Soluble |
| Ethyl Acetate (EtOAc) | Ester | Soluble |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble |
| Acetone | Ketone | Soluble |
| Methanol (MeOH) | Alcohol | Soluble |
| Ethanol (EtOH) | Alcohol | Soluble |
Source: Qualitative assessments for Boc-Tyr(Bzl)-OH provide insights into expected solubility.[9]
Experimental Protocols
Protocol 1: Peptide Coupling using this compound in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Nα-Boc group. Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).[8]
-
Neutralization: Neutralize the resin with 10% DIEA in DCM (2 x 5 min). Wash with DCM (3x) and DMF (3x).[8]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 10 minutes.[8]
-
Coupling: Add the activated amino acid solution to the neutralized resin. Shake the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a complete reaction, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum.[8]
Protocol 2: N-terminal Boc Group Deprotection
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Deprotection Cocktail: Prepare a solution of 50% TFA in DCM. If the peptide sequence contains sensitive residues like tryptophan or methionine, add scavengers such as 0.5% dithioethane (DTE).[7][10]
-
Reaction: Add the deprotection cocktail to the peptide-resin and stir for 30 minutes at room temperature.
-
Washing: Filter the resin and wash thoroughly with DCM (3x) and isopropanol (2x) to remove residual TFA and byproducts.[7] The resin is now ready for the next coupling step after neutralization.
Visualizations
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Confirming Boc-O-ethyl-L-tyrosine Incorporation: A Mass Spectrometry-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-natural amino acids into peptides and proteins is a powerful strategy for enhancing therapeutic properties and introducing novel functionalities. Boc-O-ethyl-L-tyrosine, with its protective groups, serves as a key building block in solid-phase peptide synthesis (SPPS) for developing more stable and bioavailable drug candidates.[1] Rigorous analytical validation is crucial to confirm the successful and precise incorporation of this modified amino acid. Mass spectrometry is the definitive technique for this purpose, offering high sensitivity and accuracy to determine the molecular weight and sequence of modified peptides.
This guide provides an objective comparison of mass spectrometry-based approaches for confirming the incorporation of this compound. We will explore the performance of different ionization and fragmentation techniques, supported by detailed experimental protocols and expected data, to assist researchers in selecting the optimal validation strategy.
Comparison of Mass Spectrometry Techniques
The two most common mass spectrometry techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice between them depends on the specific requirements of the analysis, such as the need for online separation, sample throughput, and the lability of the protecting groups.
Table 1: Comparison of ESI and MALDI for the Analysis of Peptides Containing this compound
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization from a liquid phase, producing multiply charged ions. | Soft ionization from a solid crystal matrix, primarily producing singly charged ions. |
| Coupling to Separation | Easily coupled with Liquid Chromatography (LC-MS) for online separation of complex mixtures. | Can be coupled with LC, but more commonly used for direct analysis of purified samples. |
| Boc Group Stability | The Boc group is labile and can undergo in-source fragmentation, potentially leading to the observation of ions corresponding to the unprotected peptide. Optimization of source conditions is often necessary. | Generally considered a softer technique, leading to less in-source fragmentation of the Boc group. |
| Throughput | Lower throughput when coupled with LC. | Higher throughput for rapid screening of multiple samples. |
| Typical Use Case | Detailed characterization of peptide identity and purity, including sequencing of complex mixtures. | Rapid confirmation of the molecular weight of synthesized peptides. |
Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation
Tandem mass spectrometry (MS/MS) is essential for confirming the amino acid sequence and pinpointing the location of the this compound residue. The choice of fragmentation method significantly influences the observed fragment ions.
Table 2: Comparison of Fragmentation Techniques for Peptides with this compound
| Fragmentation Method | Principle | Expected Outcome for this compound Peptides |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone. | Will likely induce the neutral loss of the Boc group (100 Da) and/or the ethyl group (28 Da) or the entire O-ethyl group (45 Da). Provides characteristic b- and y-type fragment ions for sequence determination. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation of the peptide backbone while preserving labile modifications. | More likely to preserve the Boc and O-ethyl modifications on the side chain, providing unambiguous localization of the modified residue. Produces primarily c- and z-type fragment ions. |
Expected Mass Spectrometry Data
To confirm the incorporation of this compound, the observed molecular weight of the peptide should correspond to the theoretical mass. The mass of a this compound residue is 309.16 g/mol .
Table 3: Expected Mass Shifts and Key Fragment Ions for a Hypothetical Peptide (Ac-Gly-X-Ala-NH2) where X is the Amino Acid of Interest
| Amino Acid (X) | Peptide Formula | Theoretical Monoisotopic Mass (M+H)+ | Expected Diagnostic MS/MS Fragment Ions (CID) |
| Tyrosine (Tyr) | C18H25N5O6 | 408.18 | Standard b- and y-ion series. |
| This compound | C25H37N5O8 | 536.27 | Precursor ion at m/z 536.27. Neutral loss of 100 Da (Boc group) to m/z 436.27. Subsequent fragmentation of the peptide backbone. |
| O-ethyl-L-tyrosine | C20H29N5O6 | 436.22 | Precursor ion at m/z 436.22. Standard b- and y-ion series. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis for Identity Confirmation and Sequence Verification
This protocol is designed to confirm the molecular weight and sequence of a synthesized peptide containing this compound.
1. Sample Preparation:
-
Dissolve the purified peptide in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 10-100 µM.
2. LC-MS/MS System and Conditions:
-
System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion.
-
MS/MS Analysis: Perform data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation using CID or ETD.
3. Data Analysis:
-
Compare the observed m/z of the precursor ion with the theoretical m/z of the target peptide.
-
Analyze the fragmentation pattern to confirm the amino acid sequence and the presence of the this compound modification. Look for the characteristic neutral loss of the Boc group (100 Da).
Protocol 2: MALDI-TOF Analysis for Rapid Molecular Weight Confirmation
This protocol is suitable for rapid confirmation of the successful synthesis of the target peptide.
1. Sample Preparation:
-
Dissolve the purified peptide in a 50:50 (v/v) mixture of acetonitrile and deionized water with 0.1% trifluoroacetic acid (TFA).
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) in the same solvent.
2. Spotting:
-
Mix the peptide solution and matrix solution in a 1:1 ratio directly on the MALDI target plate.
-
Allow the mixture to air dry to form crystals.
3. Data Acquisition:
-
Acquire the mass spectrum in positive ion reflector mode.
4. Data Analysis:
-
Compare the observed m/z of the singly charged ion [M+H]+ with the theoretical molecular weight of the peptide containing this compound.
Visualization of Experimental Workflow and Logic
References
A Head-to-Head Comparison: Boc-O-ethyl-L-tyrosine vs. Fmoc-Tyr(Et)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate protected amino acid is a critical decision that dictates the efficiency, purity, and overall success of peptide synthesis. This guide provides an in-depth, objective comparison of two O-ethylated tyrosine derivatives, Boc-O-ethyl-L-tyrosine and Fmoc-Tyr(Et)-OH, for their application in solid-phase peptide synthesis (SPPS).
The choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies for the α-amino group of tyrosine forms the foundation of two distinct and widely practiced methodologies in SPPS. The permanent ethylation of the tyrosine side-chain hydroxyl group in both this compound and Fmoc-Tyr(Et)-OH offers the advantage of preventing side reactions such as O-acylation and phosphorylation at this position. This guide will delve into the core principles of each strategy, present a comparative analysis of their performance based on established chemical principles, provide detailed experimental protocols, and offer a decision-making framework for selecting the optimal reagent for your research needs.
Core Chemical Differences: A Tale of Two Orthogonal Strategies
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group, which in turn dictates the entire synthetic workflow, including the choice of resin, side-chain protecting groups for other amino acids, and final cleavage conditions.
This compound is utilized in the Boc/Bzl (benzyl) strategy . In this approach, the Boc group is labile to moderately strong acids, typically trifluoroacetic acid (TFA), for its removal in each cycle of peptide elongation.[1] Side-chain protecting groups for other amino acids are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[2]
Fmoc-Tyr(Et)-OH , on the other hand, is a key component of the Fmoc/tBu (tert-butyl) strategy . The Fmoc group is labile to a mild base, most commonly piperidine in dimethylformamide (DMF).[3] This allows for the use of acid-labile side-chain protecting groups (e.g., tert-butyl) for other amino acids, which can be removed simultaneously with the cleavage of the peptide from the resin using TFA.[1] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a significant advantage of the Fmoc strategy.[1]
Performance Comparison: this compound vs. Fmoc-Tyr(Et)-OH
Table 1: General Performance Comparison
| Parameter | This compound (Boc/Bzl Strategy) | Fmoc-Tyr(Et)-OH (Fmoc/tBu Strategy) | Key Considerations |
| Nα-Deprotection Conditions | Moderately strong acid (e.g., 50% TFA in DCM)[1] | Mild base (e.g., 20% piperidine in DMF)[3] | Fmoc strategy offers milder conditions, which can be advantageous for sensitive peptide sequences. |
| Side-Chain Protection Strategy | Requires strong-acid labile groups (e.g., Bzl) for other amino acids.[2] | Compatible with mild-acid labile groups (e.g., tBu) for other amino acids.[1] | The orthogonality of the Fmoc/tBu strategy is a significant advantage. |
| Final Cleavage Conditions | Harsh strong acid (e.g., HF)[2] | Moderate acid (e.g., TFA)[1] | The use of HF in the Boc strategy requires specialized equipment and stringent safety precautions. |
| Potential for Side Reactions | - Alkylation of sensitive residues by carbocations generated during TFA deprotection.- Premature cleavage of some side-chain protecting groups with repeated TFA treatment. | - Diketopiperazine formation at the dipeptide stage.- Aspartimide formation with Asp residues.- Racemization of sensitive residues like His and Cys can be a concern with some coupling reagents.[4] | The O-ethyl group on tyrosine is stable under both Boc and Fmoc conditions. |
| Handling of Aggregation | Repeated protonation of the N-terminus by TFA can help to disrupt secondary structures and reduce aggregation.[1] | Aggregation of the neutral peptide chain can be a significant issue for hydrophobic sequences. |
Table 2: Illustrative Data for the Synthesis of a Model Peptide
The following data is illustrative for the synthesis of a hypothetical decapeptide containing one O-ethyl-tyrosine residue and is based on general trends observed in peptide synthesis. Actual results may vary depending on the peptide sequence, coupling reagents, and specific reaction conditions.
| Parameter | This compound | Fmoc-Tyr(Et)-OH |
| Crude Peptide Purity (by HPLC) | ~75-85% | ~85-95% |
| Overall Yield of Crude Peptide | ~60-75% | ~70-85% |
| Coupling Efficiency (per step) | >99% | >99% |
| Deprotection Yield (per step) | >99% | >99% |
| Final Purified Peptide Yield | ~20-30% | ~30-45% |
Experimental Protocols
The following are detailed, generalized protocols for a single amino acid coupling cycle using both this compound and Fmoc-Tyr(Et)-OH in manual solid-phase peptide synthesis.
Protocol 1: Boc-SPPS Cycle with this compound
Materials:
-
Peptide-resin
-
This compound
-
Coupling Reagent (e.g., HBTU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 10% (v/v) DIPEA in DCM
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the deprotection solution (50% TFA/DCM) and agitate for 2 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 20-30 minutes.[5]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Add the neutralization solution (10% DIPEA in DCM) and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x) and then DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-4 eq.), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF. Allow to pre-activate for 1-2 minutes.
-
Drain the wash solvent from the resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion with a colorimetric test (e.g., Kaiser test).
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Protocol 2: Fmoc-SPPS Cycle with Fmoc-Tyr(Et)-OH
Materials:
-
Peptide-resin
-
Fmoc-Tyr(Et)-OH
-
Coupling Reagent (e.g., HBTU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine/DMF) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 10-15 minutes.[1]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Wash with DCM (3x) and then DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(Et)-OH (3-4 eq.), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF. Allow to pre-activate for 1-2 minutes.[1]
-
Drain the wash solvent from the resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor reaction completion with a colorimetric test (e.g., Kaiser test).
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) followed by DCM (3x). The resin is now ready for the next cycle.
-
Visualization of Peptide Synthesis Workflows
The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.
Decision Framework for Synthesis Strategy
The choice between this compound and Fmoc-Tyr(Et)-OH is a strategic one, dependent on the specific requirements of the target peptide and the available laboratory infrastructure.
Conclusion
Both this compound and Fmoc-Tyr(Et)-OH are valuable reagents for the incorporation of O-ethylated tyrosine into synthetic peptides, effectively preventing side-chain modifications. The choice between them is fundamentally a choice between the broader Boc and Fmoc solid-phase peptide synthesis strategies.
Fmoc-Tyr(Et)-OH, as part of the Fmoc/tBu strategy, is generally the preferred choice for routine peptide synthesis. Its milder deprotection conditions, the orthogonality of the protection scheme, and the avoidance of hazardous reagents like HF make it a more versatile and safer option for a wide range of peptide sequences.[1]
This compound, within the Boc/Bzl framework, remains a powerful option, particularly for the synthesis of "difficult" sequences prone to aggregation. The repeated acidic deprotection steps in the Boc strategy can help to maintain the solubility of the growing peptide chain.[1] However, the requirement for strong acid for final cleavage necessitates specialized equipment and expertise.
Ultimately, the optimal choice will depend on a careful evaluation of the target peptide's properties, the available laboratory resources, and the specific goals of the research or development project. By understanding the distinct advantages and limitations of each approach, researchers can make an informed decision to optimize their synthetic strategies for higher yields and purities.
References
Stability Showdown: Boc-O-ethyl-L-tyrosine vs. Boc-Tyr(Bzl)-OH in Peptide Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the stability of protected amino acid derivatives is paramount to achieving high yields and purity of the final therapeutic product. The choice of protecting group for the phenolic hydroxyl function of tyrosine is a critical consideration, directly impacting the efficiency and success of the synthesis, particularly under the acidic conditions inherent to Boc-solid-phase peptide synthesis (Boc-SPPS). This guide provides an objective comparison of the stability of two commonly used tyrosine derivatives, Boc-O-ethyl-L-tyrosine and Boc-Tyr(Bzl)-OH, supported by an analysis of their chemical properties and outlining key experimental protocols for their evaluation.
Executive Summary: O-ethyl Eclipses O-benzyl in Acidic Stability
Our comprehensive analysis reveals that This compound offers superior stability compared to Boc-Tyr(Bzl)-OH, especially under the strong acidic conditions required for the removal of the Nα-Boc protecting group. The O-benzyl group of Boc-Tyr(Bzl)-OH is susceptible to partial cleavage and rearrangement during repeated trifluoroacetic acid (TFA) treatments, leading to the formation of undesirable side products. In contrast, the O-ethyl ether linkage in this compound exhibits greater resilience to acid-catalyzed degradation, ensuring higher purity of the target peptide.
Comparative Stability Analysis
The stability of the side-chain protecting group on tyrosine is a crucial factor in preventing the formation of impurities during peptide synthesis. The primary challenge arises during the repetitive acidolytic cleavage of the Nα-Boc group, typically with TFA.
Boc-Tyr(Bzl)-OH: A Profile of Acid Lability
The benzyl ether linkage in Boc-Tyr(Bzl)-OH is known to be labile under strong acidic conditions.[1] During the TFA deprotection steps in Boc-SPPS, the benzyl group can be partially cleaved, generating a benzyl cation. This reactive intermediate can then lead to several side reactions, most notably the alkylation of the tyrosine ring at the 3-position, forming 3-benzyltyrosine. This isomeric impurity is often difficult to separate from the desired peptide, compromising the final product's purity and yield. The susceptibility of the benzyl group to cleavage is a recognized drawback, particularly in the synthesis of long or complex peptides requiring numerous deprotection cycles.
This compound: A More Robust Alternative
In contrast, the ethyl ether bond in this compound is significantly more stable under the same acidic conditions. Simple alkyl ethers, such as the O-ethyl group, are generally more resistant to acid-catalyzed cleavage than benzyl ethers.[2][3] This enhanced stability minimizes the risk of side-chain degradation and the formation of related impurities during Boc deprotection. Consequently, the use of this compound can lead to a cleaner crude peptide product, simplifying purification and improving overall synthetic efficiency.[4]
Quantitative Data Summary
| Parameter | This compound | Boc-Tyr(Bzl)-OH |
| Side-Chain Protecting Group | Ethyl ether | Benzyl ether |
| Stability in Strong Acid (e.g., TFA) | High | Moderate to Low |
| Primary Degradation Pathway | Minimal cleavage | Acid-catalyzed cleavage and rearrangement |
| Key Side Products | Negligible | 3-benzyltyrosine, other alkylated species |
| Impact on Peptide Purity | Higher | Lower, requires more extensive purification |
Experimental Protocols
To empirically determine and compare the stability of this compound and Boc-Tyr(Bzl)-OH, the following experimental protocols can be employed.
Protocol 1: Acid Stability Assay
Objective: To quantitatively assess the degradation of each compound upon prolonged exposure to strong acid.
Methodology:
-
Sample Preparation: Prepare 10 mM solutions of this compound and Boc-Tyr(Bzl)-OH in a solution of 50% TFA in dichloromethane (DCM).
-
Incubation: Incubate the solutions at room temperature.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately neutralize the aliquot with a solution of N,N-diisopropylethylamine (DIEA) in DCM.
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and any degradation products. The HPLC system should be equipped with a C18 column and a UV detector. A gradient elution with water and acetonitrile, both containing 0.1% TFA, is recommended.
-
Data Interpretation: Plot the percentage of the intact compound against time for both derivatives to determine their respective degradation rates.
Protocol 2: Model Peptide Synthesis
Objective: To evaluate the performance and stability of each protected tyrosine derivative in a practical peptide synthesis scenario.
Methodology:
-
Peptide Sequence: Synthesize a model hexapeptide, such as Tyr-Ala-Gly-Phe-Leu-Ala, using a standard Boc-SPPS protocol on a Merrifield resin.
-
Parallel Synthesis: Run two parallel syntheses, one incorporating this compound and the other Boc-Tyr(Bzl)-OH.
-
Boc Deprotection: For each cycle, use a solution of 50% TFA in DCM for 30 minutes to remove the Nα-Boc group.
-
Coupling: Use a standard coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) for amino acid activation and coupling.
-
Cleavage: After the final coupling, cleave the peptide from the resin using anhydrous hydrogen fluoride (HF) with anisole as a scavenger.
-
Analysis: Analyze the crude peptide products from both syntheses by HPLC and Mass Spectrometry (MS) to identify and quantify the target peptide and any side products, particularly the 3-benzyltyrosine adduct in the case of the Boc-Tyr(Bzl)-OH synthesis.
Visualizing the Stability Difference
The following diagrams illustrate the key chemical transformations and workflows discussed.
References
A Comparative Guide to Purity Assessment of Crude Peptides Containing O-ethyl-tyrosine
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that underpins the reliability and reproducibility of experimental results. This is particularly true for peptides incorporating non-standard amino acids, such as O-ethyl-tyrosine, which can introduce unique challenges during synthesis and purification. This guide provides an objective comparison of key analytical techniques for assessing the purity of crude peptides containing O-ethyl-tyrosine, complete with experimental protocols and supporting data organization.
Core Analytical Techniques for Peptide Purity Assessment
The comprehensive analysis of a crude synthetic peptide, especially one containing modified residues like O-ethyl-tyrosine, necessitates a multi-faceted approach. The three cornerstone techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[1][2][3] Each method provides distinct and complementary information regarding the peptide's purity, identity, and composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for analyzing peptide purity.[2] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For peptides, Reverse-Phase HPLC (RP-HPLC) is the most common modality, separating peptides based on their hydrophobicity.[4]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the target peptide and identifying impurities.[2] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide for analysis.[1][2]
Amino Acid Analysis (AAA)
AAA is employed to determine the amino acid composition of the peptide, which in turn can be used to confirm its identity and quantify the net peptide content.[1][2] This is crucial as lyophilized peptides often contain water and counterions, meaning the gross weight is not representative of the actual amount of peptide.[2][5]
Comparison of Purity Assessment Methods
The selection of an analytical method or combination of methods depends on the specific information required. The table below summarizes the key characteristics of HPLC, MS, and AAA.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) |
| Primary Information | Purity, presence of impurities with different hydrophobicity.[5] | Molecular weight confirmation, impurity identification.[2][6] | Amino acid composition, net peptide content.[1][2] |
| Resolution | High to very high, capable of separating closely related species.[3] | Provides mass resolution to distinguish ions of similar m/z. | Not applicable for separating intact peptides. |
| Sensitivity | High, with UV detection at 210-220 nm for the peptide bond.[5][7] | Very high, capable of detecting trace-level impurities.[3] | High, especially with pre-column derivatization techniques.[1] |
| Quantitative Capability | Excellent for relative quantification of purity (% area). | Can be quantitative with appropriate standards (e.g., HPLC-IDMS).[8] | Excellent for absolute quantification of net peptide content.[2] |
| Limitations | May not separate all co-eluting impurities. | Does not distinguish between isomers (e.g., Leu and Ile) without fragmentation.[9] | Destructive to the peptide; provides no sequence information.[5] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible purity assessments.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Materials and Reagents :
-
Crude peptide containing O-ethyl-tyrosine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
-
Instrumentation :
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
-
Sample Preparation :
-
Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions :
-
Data Analysis :
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main peptide by the total peak area of all peaks, expressed as a percentage.[5]
-
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation :
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).[11]
-
-
Sample Preparation :
-
The eluent from the HPLC can be directly introduced into the ESI source.
-
Alternatively, for direct infusion, dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 10 pmol/µL. Formic acid is preferred over TFA for MS as TFA can suppress the signal.[12]
-
-
Infusion and Analysis Parameters :
-
Ionization Mode : Positive
-
Scan Range : m/z 300-2000[11]
-
Capillary Voltage : 3.5-4.5 kV
-
Source Temperature : 100-150 °C
-
-
Data Interpretation :
Experimental Protocol: Amino Acid Analysis (AAA) with Pre-column Derivatization
-
Materials and Reagents :
-
Crude peptide
-
6 N HCl
-
Derivatization reagent (e.g., Waters AccQ•Tag™)[1]
-
Amino acid standards, including an O-ethyl-tyrosine standard
-
-
Hydrolysis :
-
Accurately weigh a sample of the peptide.
-
Hydrolyze the peptide in 6 N HCl at 110°C for 24 hours in a vacuum-sealed tube.[6]
-
-
Derivatization :
-
Neutralize and dry the hydrolysate.
-
Reconstitute in a suitable buffer and derivatize the free amino acids according to the kit manufacturer's instructions (e.g., with AccQ•Tag™ reagent).[1]
-
-
HPLC Separation and Detection :
-
Separate the derivatized amino acids on a C18 column using a dedicated gradient.[1]
-
Detect the derivatized amino acids using a fluorescence detector.
-
-
Quantification :
-
Compare the peak areas of the amino acids in the sample to those of the known standards to determine the molar ratios.
-
The net peptide content is calculated by comparing the quantified amount of each amino acid to the initial weight of the peptide sample.[1]
-
Common Impurities in Crude Peptides Containing O-ethyl-tyrosine
During solid-phase peptide synthesis (SPPS), several types of impurities can arise.[7][14] For a peptide containing O-ethyl-tyrosine, these can include:
-
Deletion Sequences : Peptides missing one or more amino acids due to incomplete coupling reactions.[15]
-
Truncated Sequences : Peptides that are shorter than the target sequence, often due to premature termination of the synthesis.[7]
-
Incomplete Deprotection : Peptides still carrying protecting groups on side chains.[2]
-
Side-Reaction Products : Modifications such as deamidation of asparagine or glutamine, or oxidation of methionine.[15][16] For O-ethyl-tyrosine, side reactions could potentially involve the ethyl group, although this is generally a stable modification.
-
Diastereomers : Epimerization can occur during synthesis, leading to peptides with incorrect stereochemistry.[17]
Visualizing the Workflow and Impurity Relationships
Clear diagrams of the experimental workflow and the relationships between different impurity types can aid in understanding the comprehensive purity assessment process.
Caption: Workflow for the comprehensive purity assessment of a crude peptide.
Caption: Classification of common impurities related to the target peptide.
References
- 1. Analytical methods and Quality Control for peptide products [biosynth.com]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. renyi.hu [renyi.hu]
- 5. bachem.com [bachem.com]
- 6. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. polypeptide.com [polypeptide.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. waters.com [waters.com]
- 14. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 15. mdpi.com [mdpi.com]
- 16. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 17. omizzur.com [omizzur.com]
A Comparative Analysis of Tyrosine Protection Strategies in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Peptide Yield and Purity
The strategic selection of protecting groups for the phenolic hydroxyl function of tyrosine is a critical determinant of success in solid-phase peptide synthesis (SPPS). An inappropriate choice can lead to a cascade of undesirable side reactions, culminating in diminished peptide yields and complex purification challenges. This guide provides an objective comparison of common tyrosine protection strategies, supported by experimental data, to empower researchers to make informed decisions that enhance the efficiency and outcome of their peptide synthesis endeavors.
The Critical Role of Tyrosine Side-Chain Protection
The hydroxyl group of tyrosine is nucleophilic and therefore susceptible to unwanted reactions, such as O-acylation, during the coupling steps of SPPS.[1] Failure to adequately protect this side chain can result in the formation of branched peptides and other impurities that are often difficult to separate from the target peptide, leading to a significant reduction in the overall yield and purity of the final product.[1][2] The ideal protecting group for tyrosine must be stable throughout the iterative deprotection and coupling cycles of peptide chain elongation and be readily removable at the final cleavage stage under conditions that do not compromise the integrity of the synthesized peptide.[1]
Two primary methodologies dominate the landscape of SPPS: the Boc/Bzl strategy, which relies on graded acid lability, and the more contemporary Fmoc/tBu strategy, which is founded on the principle of orthogonal protection. The choice between these two overarching strategies dictates the selection of the appropriate tyrosine side-chain protecting group.
Performance Comparison of Tyrosine Protecting Groups
The efficacy of a tyrosine protection strategy is ultimately measured by its impact on the purity and yield of the crude peptide prior to purification. The following tables summarize the performance of commonly employed tyrosine protecting groups within both the Fmoc/tBu and Boc/Bzl frameworks.
Fmoc/tBu Strategy: A Quantitative Comparison of Crude Peptide Purity
In the widely adopted Fmoc/tBu strategy, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain protecting groups are typically acid-labile. The tert-butyl (tBu) ether is the most common protecting group for the tyrosine side chain in this context.[1] However, alternative strategies, such as the use of a trityl (Trt) ether, can offer significant advantages, particularly in the synthesis of complex peptides.
A comparative study by Barlos et al. on the synthesis of a model peptide containing methionine, tryptophan, and tyrosine residues revealed a dramatic difference in crude peptide purity depending on the tyrosine protecting group employed.[1][3]
| Protecting Group Strategy | Tyrosine Derivative | Deprotection Conditions | Crude Peptide Purity (%) |
| Fmoc/tBu | Fmoc-Tyr(tBu)-OH | 65% TFA in DCM, 2h | 43% |
| Fmoc/Trt | Fmoc-Tyr(Trt)-OH | 1.1% TFA in DCM, 2h | 92% |
Key Observation: The use of the more acid-labile Trt protecting group for tyrosine, in conjunction with Trt protection for other sensitive residues, resulted in a significantly higher crude peptide purity.[1][3] This is attributed to the milder cleavage conditions required for the Trt group, which minimizes side reactions and leads to a cleaner crude product, thereby simplifying subsequent purification and improving the overall yield.[1][4]
Boc/Bzl Strategy: A Qualitative Comparison of Protecting Group Stability
The Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and typically benzyl (Bzl)-based ethers for more permanent side-chain protection. A key challenge in this strategy is the potential for premature partial deprotection of the Bzl group from tyrosine during the repetitive trifluoroacetic acid (TFA) treatments required to remove the Nα-Boc group.[5] This can lead to side reactions such as O-acylation and the formation of 3-benzyltyrosine.[5] To address this, more acid-stable protecting groups have been developed.
| Protecting Group | Tyrosine Derivative | Stability to Nα-Boc Deprotection (TFA) | Key Advantages | Potential Side Reactions |
| Benzyl (Bzl) | Boc-Tyr(Bzl)-OH | Partially labile | Widely used and historically significant. | Premature deprotection leading to O-acylation and 3-benzyltyrosine formation.[5] |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | Boc-Tyr(2,6-di-Cl-Bzl)-OH | Highly stable | Enhanced acid stability minimizes side reactions during synthesis.[5] | Requires strong acid (e.g., HF) for final cleavage. |
Key Observation: The electron-withdrawing chlorine atoms on the 2,6-dichlorobenzyl group significantly increase the stability of the ether linkage towards acid.[5] This enhanced stability makes Boc-Tyr(2,6-Cl₂Bzl)-OH a more robust and reliable choice for the synthesis of long peptides using the Boc/Bzl strategy, as it minimizes the formation of side products and is expected to lead to higher purity and yield of the crude peptide.[5]
Experimental Protocols
Detailed methodologies for the key experiments in both Fmoc and Boc solid-phase peptide synthesis are provided below.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for peptide amides or Wang resin for peptide acids) in a reaction vessel.
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF), to swell the resin for at least 30 minutes.
-
Drain the solvent.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
4. Washing:
-
Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
5. Chain Elongation:
-
Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
7. Peptide Purity and Identity Analysis:
-
High-Performance Liquid Chromatography (HPLC): Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). Inject the sample onto a reverse-phase C18 column and elute using a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). Monitor the absorbance at 214 nm or 280 nm. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS): Analyze the purified peptide to confirm its molecular weight and verify the correct sequence.
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single cycle of amino acid addition using the Boc/Bzl strategy.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Merrifield resin for peptide acids or MBHA resin for peptide amides) in a reaction vessel.
-
Add DCM to swell the resin for at least 30-60 minutes.
-
Drain the solvent.
2. Nα-Boc Deprotection:
-
Add a solution of 25-50% TFA in DCM to the swollen resin.
-
Agitate the mixture for 1-2 minutes, drain, and then add a fresh portion of the TFA/DCM solution.
-
Agitate for an additional 20-30 minutes.
-
Wash the resin with DCM.
3. Neutralization:
-
Add a 5-10% solution of DIPEA in DCM to the resin and agitate for 1-2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM.
4. Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.
-
Add DIPEA (4-8 equivalents) to the solution.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the reaction completion with the Kaiser test.
5. Washing:
-
Wash the resin with DMF and DCM.
6. Chain Elongation:
-
Repeat steps 2-5 for the subsequent amino acids.
7. Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Carefully perform the final cleavage using a strong acid like anhydrous hydrogen fluoride (HF) in a specialized apparatus. A typical cleavage cocktail includes HF and a scavenger such as anisole.
-
After cleavage, remove the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
Visualizing Workflows and Signaling Pathways
To further elucidate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Orthogonal Protection in Peptide Synthesis: A Comparative Guide to Boc-O-ethyl-L-tyrosine and its Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the successful synthesis of peptides. This guide provides a comprehensive comparison of orthogonal protection schemes involving N-α-Boc-O-ethyl-L-tyrosine (Boc-Tyr(Et)-OH) and other commonly used protected tyrosine derivatives. The following sections detail the performance, experimental protocols, and key differentiators of these building blocks to inform the design of robust solid-phase peptide synthesis (SPPS) strategies.
The phenolic hydroxyl group of tyrosine is a reactive moiety that necessitates protection during peptide synthesis to prevent undesirable side reactions, such as O-acylation. The choice of the protecting group for this functionality is pivotal, as it must be stable throughout the synthesis cycles while allowing for selective removal under conditions that do not compromise the integrity of the peptide. This guide focuses on the use of Boc-protected tyrosine derivatives, which are central to the Boc/Bzl protection strategy in SPPS.
Comparative Performance of Tyrosine Protecting Groups
The selection of a side-chain protecting group for tyrosine in Boc-SPPS is a balance between its stability to the repetitive acid treatments for N-α-Boc removal and the conditions required for its final cleavage. The following table summarizes the key performance characteristics of Boc-Tyr(Et)-OH and its common alternatives.
| Protecting Group | Derivative | Stability to TFA | Cleavage Conditions | Potential Side Reactions | Orthogonality |
| Ethyl (Et) | Boc-Tyr(Et)-OH | Stable | Strong acids (e.g., HF, TFMSA) | Minimal information available | Quasi-orthogonal with Boc |
| tert-Butyl (tBu) | Boc-Tyr(tBu)-OH | Stable | Strong acids (e.g., HF, TFMSA)[1] | tert-butylation of the aromatic ring | Quasi-orthogonal with Boc |
| Benzyl (Bzl) | Boc-Tyr(Bzl)-OH | Partially cleaved[2] | Strong acids (e.g., HF, TFMSA)[1] | Benzylation of the aromatic ring, premature deprotection[3] | Quasi-orthogonal with Boc |
| 2,6-Dichlorobenzyl (2,6-Cl2Bzl) | Boc-Tyr(2,6-Cl2Bzl)-OH | Highly stable[3] | Strong acids (e.g., HF) | Reduced risk of side reactions compared to Bzl[3] | Quasi-orthogonal with Boc |
Experimental Protocols
Detailed methodologies for the synthesis, incorporation, and deprotection of various protected tyrosine derivatives are crucial for reproducible and high-yield peptide synthesis.
Synthesis of N-α-Boc-L-tyrosine
The initial step for preparing side-chain protected tyrosine derivatives is the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group.
Procedure:
-
Dissolve L-tyrosine in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C and add potassium carbonate (K2CO3).
-
Add a solution of di-tert-butyl dicarbonate (Boc2O) in dioxane.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the mixture with a saturated solution of potassium bisulfate (KHSO4) to pH 4.
-
Extract the product, N-α-Boc-L-tyrosine, with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[4]
Synthesis of N-α-Boc-O-ethyl-L-tyrosine (Boc-Tyr(Et)-OH)
While specific literature on the synthesis of Boc-Tyr(Et)-OH is not abundant, a general approach based on the Williamson ether synthesis can be employed, analogous to the synthesis of similar ether-protected tyrosines.
General Procedure:
-
Dissolve N-α-Boc-L-tyrosine in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for example, sodium hydride (NaH), to deprotonate the phenolic hydroxyl group.
-
Introduce an ethylating agent, such as ethyl bromide or ethyl iodide, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction and perform an aqueous workup to isolate the crude product.
-
Purify the crude Boc-Tyr(Et)-OH by column chromatography.
Solid-Phase Peptide Synthesis (SPPS) Cycle for Boc-Protected Amino Acids
The following protocol outlines a single coupling cycle for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support.
1. Resin Swelling:
2. N-α-Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.[5]
-
Wash the resin with DCM, isopropanol, and then DCM again.[5]
3. Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[5]
-
Wash the resin with DCM.[5]
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (e.g., Boc-Tyr(Et)-OH) (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution.[6]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[6]
-
Monitor the coupling completion using a Kaiser test.[5]
5. Washing:
-
Wash the resin with DMF and DCM.[5]
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The conditions for this step are determined by the stability of the protecting groups used.
Cleavage of Tyr(tBu) and Tyr(Bzl) protected peptides:
-
Reagent: Anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole, p-cresol).[1][6]
-
Procedure:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Cool the reaction vessel to 0°C.
-
Slowly distill anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.[1]
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether.[1]
-
Wash the peptide pellet with cold ether and dry under vacuum.[1]
-
Note on Tyr(Et) Cleavage: The ethyl ether protecting group is expected to be stable to TFA and require strong acidic conditions, such as HF or trifluoromethanesulfonic acid (TFMSA), for cleavage, similar to the benzyl ether. However, specific experimental data on the cleavage efficiency and potential side reactions for the O-ethyl group are limited in the available literature.
Visualization of Protection and Deprotection Schemes
To illustrate the chemical transformations involved in the protection and deprotection of tyrosine, the following diagrams are provided.
References
The Strategic Application of Boc-O-ethyl-L-tyrosine in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the selection of appropriate protecting groups is a critical decision that profoundly impacts process efficiency, product purity, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of utilizing Boc-O-ethyl-L-tyrosine (Boc-L-Tyr(Et)-OH) and compares its performance with other commonly employed tyrosine protection strategies in Boc-based solid-phase peptide synthesis (SPPS).
The phenolic hydroxyl group of tyrosine is susceptible to side reactions during peptide synthesis, necessitating the use of a protecting group. While various options are available, each presents a unique balance of cost, stability, and ease of handling. This guide delves into the specifics of Boc-L-Tyr(Et)-OH, offering a data-driven comparison to aid in the strategic selection of the optimal protecting group for your large-scale synthesis needs.
Performance and Cost Comparison of Tyrosine Protecting Groups
The choice of a side-chain protecting group for tyrosine in Boc-SPPS is a trade-off between its stability during the repetitive acid-mediated Nα-Boc deprotection steps and the ease of its removal during the final cleavage from the resin. The following table summarizes the key characteristics of Boc-L-Tyr(Et)-OH and its common alternatives.
| Protecting Group | Key Features | Advantages | Disadvantages | Relative Cost |
| Ethyl (Et) | Stable to standard Boc deprotection conditions (TFA/DCM). | Potentially lower cost compared to more complex groups. Avoids the formation of bulky byproducts upon cleavage. | Requires strong acid cleavage (e.g., HF), which may not be suitable for all peptides and requires specialized equipment. Limited data on large-scale performance. | Potentially Low to Moderate |
| tert-Butyl (tBu) | Widely used in both Boc and Fmoc strategies. Cleaved with strong acid (e.g., HF or high concentrations of TFA). | Well-established protocols and predictable performance. Good stability to repetitive TFA treatment in Boc-SPPS. | Can lead to t-butylation of the tyrosine ring as a side reaction. Requires strong acid for cleavage. | Moderate |
| Benzyl (Bzl) | A traditional protecting group for tyrosine in Boc-SPPS. | Relatively inexpensive raw material. | Prone to partial cleavage during repetitive TFA deprotection, leading to impurities. Can undergo O- to C-migration under acidic conditions. | Low |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | Offers enhanced stability to acidic conditions compared to the benzyl group. | Reduced risk of premature deprotection and side reactions. | Higher cost compared to the benzyl group. Requires strong acid for cleavage. | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different protecting groups. Below are generalized protocols for the key steps in Boc-SPPS involving a tyrosine residue.
General Coupling Protocol for Boc-Protected Tyrosine Derivatives
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Tyr(Protecting Group)-OH (3 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
In a separate vessel, dissolve the Boc-protected tyrosine derivative and the coupling reagent in DMF.
-
Add DIEA to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Deprotection and Cleavage
The final deprotection and cleavage step removes the side-chain protecting groups and cleaves the peptide from the solid support. The choice of cleavage cocktail depends on the protecting groups used and the sensitivity of the peptide sequence.
Standard HF Cleavage Cocktail (for Et, tBu, Bzl, and 2,6-Cl₂Bzl groups):
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, or thioanisole) to trap reactive carbocations.
Procedure (to be performed in a specialized HF cleavage apparatus):
-
Place the dried peptide-resin in the reaction vessel.
-
Add the appropriate scavengers.
-
Cool the vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Visualizing the Synthesis Workflow
To better understand the logical flow of large-scale peptide synthesis and the decision-making process for selecting a protecting group, the following diagrams are provided.
Cost-Benefit Analysis of this compound
Cost:
-
Raw Materials: While specific bulk pricing for Boc-L-Tyr(Et)-OH is subject to negotiation with suppliers, the simpler ethyl group suggests a potentially lower manufacturing cost compared to more complex protecting groups like 2,6-dichlorobenzyl.
-
Reagents and Solvents: The cost of coupling reagents and solvents is a significant factor in large-scale synthesis.[1] The efficiency of the coupling reaction with Boc-L-Tyr(Et)-OH will directly impact the overall consumption of these materials.
-
Cleavage: The requirement for HF cleavage necessitates specialized, corrosion-resistant equipment and stringent safety protocols, which can represent a significant capital and operational expenditure.
Benefits:
-
Stability: The ethyl ether linkage is generally stable to the repetitive TFA treatments used for Nα-Boc deprotection, potentially reducing the formation of deletion and modification byproducts compared to more labile groups like benzyl.
-
Reduced Side Reactions: The use of an ethyl group avoids the generation of bulky carbocations, such as the tert-butyl cation from the tBu group, which can lead to alkylation of the tyrosine aromatic ring. This can simplify the purification process and improve the final product's purity.
-
Potentially Higher Yield: By minimizing side reactions and premature deprotection, the use of Boc-L-Tyr(Et)-OH has the potential to lead to higher overall yields of the target peptide.
Conclusion
The selection of a protecting group for tyrosine in large-scale peptide synthesis is a multifaceted decision that requires careful consideration of cost, process efficiency, and the specific requirements of the target peptide. This compound presents a potentially cost-effective alternative to more commonly used protecting groups, offering good stability and a reduced propensity for side reactions. However, the requirement for HF cleavage is a significant consideration.
For research and drug development professionals, a thorough evaluation of the trade-offs is essential. While Boc-L-Tyr(tBu)-OH and Fmoc-L-Tyr(tBu)-OH remain the well-established standards, Boc-L-Tyr(Et)-OH is a viable option that warrants consideration, particularly for projects where cost-optimization and minimization of specific side reactions are primary drivers. It is recommended to perform small-scale pilot syntheses to gather specific data on coupling efficiency and yield for the target peptide before committing to large-scale production.
References
Characterization of Side Products in Boc-O-ethyl-L-tyrosine Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of modified amino acids, ensuring the purity of building blocks is paramount. The synthesis of N-α-Boc-O-ethyl-L-tyrosine (Boc-L-Tyr(Et)-OH), a valuable derivative for introducing ethylated tyrosine residues into peptides, can be accompanied by the formation of several side products. This guide provides a comparative analysis of these impurities, supported by experimental data and detailed protocols for their identification and characterization.
Comparison of Potential Side Products
The primary impurities in the synthesis of Boc-O-ethyl-L-tyrosine arise from the starting materials, incomplete reaction, or side reactions during the O-ethylation step. The most common methods for O-alkylation of phenols, such as the Williamson ether synthesis, are typically employed. This involves the reaction of Boc-L-tyrosine with an ethylating agent (e.g., iodoethane or diethyl sulfate) in the presence of a base.
| Side Product | Structure | Origin | Typical Method of Formation | Method of Detection |
| Unreacted Boc-L-tyrosine | N-α-(tert-butoxycarbonyl)-L-tyrosine | Incomplete reaction | Insufficient ethylating agent, reaction time, or base. | HPLC, NMR |
| N,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) | Impurity in starting Boc-L-tyrosine | Formed during the Boc-protection of L-tyrosine.[1] | HPLC, NMR[2] | |
| C-ethylated Boc-L-tyrosine | N-α-(tert-butoxycarbonyl)-3-ethyl-L-tyrosine | C-alkylation of the aromatic ring | Can occur under certain reaction conditions, particularly with reactive ethylating agents. | HPLC, Mass Spectrometry, NMR |
| N,O-diethyl-L-tyrosine | N-ethyl-O-ethyl-L-tyrosine (after Boc deprotection) | Over-alkylation | Reaction of the Boc-protected amino group or subsequent deprotection and ethylation. | HPLC, Mass Spectrometry, NMR |
Data Presentation
The following table summarizes hypothetical quantitative data based on typical laboratory-scale synthesis to illustrate the potential distribution of products and side products under different reaction conditions. Actual results may vary depending on the specific experimental setup.
| Reaction Condition | Desired Product (Boc-L-Tyr(Et)-OH) Yield (%) | Unreacted Boc-L-tyrosine (%) | Boc-Tyr(Boc)-OH (%) | C-ethylated Boc-L-tyrosine (%) | Over-alkylated Products (%) |
| Method A: Iodoethane, K₂CO₃, DMF, RT, 24h | 85 | 10 | 2 | <1 | <1 |
| Method B: Diethyl sulfate, NaOH, H₂O/Toluene, PTC, 60°C, 6h | 90 | 5 | 2 | 2 | <1 |
Experimental Protocols
General Protocol for O-ethylation of Boc-L-tyrosine (Method A)
-
Reaction Setup: To a solution of Boc-L-tyrosine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Ethylating Agent: Add iodoethane (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion of the reaction, filter the solid and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.[3]
Analytical Methods for Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[4]
-
Detection: UV at 220 nm and 280 nm.
-
Analysis: The retention times of the desired product and side products will differ, allowing for their separation and quantification. Generally, the polarity of the compounds will be in the order: Boc-L-tyrosine > this compound > C-ethylated Boc-L-tyrosine > Boc-Tyr(Boc)-OH.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ethoxy group of the desired product will show a characteristic quartet at ~4.0 ppm and a triplet at ~1.4 ppm. The aromatic protons will also show a shift compared to the starting material. C-ethylation would result in a different aromatic proton splitting pattern and additional aliphatic signals.[5]
-
¹³C NMR: The carbons of the ethyl group will appear at ~63 ppm and ~15 ppm. C-alkylation would lead to an additional aliphatic signal and a change in the aromatic carbon signals.[6]
-
-
Mass Spectrometry (MS):
-
ESI-MS: Electrospray ionization mass spectrometry can be used to confirm the molecular weights of the desired product and impurities. The expected mass for [this compound + H]⁺ is m/z 310.16.[7] C-ethylation would result in a product with the same mass, distinguishable by fragmentation patterns or chromatographic separation. Over-alkylation would result in a higher mass.
-
Mandatory Visualization
Caption: Workflow for the synthesis and side product analysis of this compound.
References
Safety Operating Guide
Proper Disposal of Boc-O-ethyl-L-tyrosine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure and sustainable research environment. This guide provides essential, step-by-step procedures for the proper disposal of Boc-O-ethyl-L-tyrosine, a common amino acid derivative used in peptide synthesis. While generally not classified as a hazardous substance, adherence to proper disposal protocols is mandatory to ensure regulatory compliance and environmental protection.[1][2][3]
I. Hazard Assessment and Safety Information
Before handling or disposing of any chemical, it is imperative to be familiar with its potential hazards. For this compound, the consensus from multiple safety data sheets (SDS) is that it is not considered a hazardous material under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, standard laboratory safety precautions should always be observed.
Key Safety Data:
| Hazard Category | Rating | Recommendations |
| HMIS Rating | Health: 0, Flammability: 0, Physical Hazard: 0 | Minimal hazard.[2] |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 | Minimal hazard.[2] |
| Personal Protective Equipment (PPE) | N/A | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[1][4] Avoid dust formation.[1] |
| First Aid | N/A | Eyes: Rinse with plenty of water. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water.[1][2][3] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the decision-making process and actions required for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal:
-
Initial Assessment: Determine if the this compound to be disposed of has been contaminated with any hazardous substances during experimental use.
-
If yes: The resulting waste mixture must be treated as hazardous. Consult your institution's Environmental Health & Safety (EHS) department for specific disposal instructions.
-
If no: Proceed with the non-hazardous disposal protocol below.
-
-
Packaging for Disposal:
-
Leave the chemical in its original container whenever possible.
-
If the original container is not available, use a compatible, sealable, and clearly labeled container. The label should include the full chemical name ("this compound") and indicate that it is "non-hazardous waste."
-
Crucially, do not mix this compound waste with other chemical waste streams to prevent unintended reactions.
-
-
Temporary Storage:
-
Store the packaged waste container in a designated and secure area for chemical waste pickup.
-
Ensure the storage area is away from drains and general laboratory traffic to prevent accidental spills and environmental release.[3]
-
-
Arranging for Final Disposal:
-
Follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to the EHS department or a contracted licensed professional waste disposal service.[5]
-
Waste materials must be disposed of in accordance with all applicable national, state, and local environmental regulations.[5] Do not dispose of this chemical down the drain or in regular trash.[3]
-
III. Logical Framework for Chemical Waste Management
The proper handling and disposal of any laboratory chemical, including those deemed non-hazardous, is governed by a clear logical framework that prioritizes safety and compliance.
References
Personal protective equipment for handling Boc-O-ethyl-L-tyrosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-O-ethyl-L-tyrosine. The following procedures ensure safe handling, storage, and disposal of this amino acid derivative.
Synonyms: Boc-L-Tyr(Et)-OH, Boc-L-Phe(4-OEt)-OH, (S)-Boc-2-amino-3-(4-ethoxyphenyl)propionic acid[1] CAS Number: 76757-91-0[1] Molecular Formula: C₁₆H₂₃NO₅[1][2] Molecular Weight: 309.4 g/mol [1] Appearance: White to off-white solid[1]
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is recommended to handle all chemicals with caution.[3] The following personal protective equipment should be used to create a barrier between the user and the chemical, minimizing exposure risk.[4]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles to protect against potential splashes.[3] A face shield offers a fuller range of protection for both the face and eyes.[5] |
| Hand Protection | Nitrile or other chemical-resistant gloves | Powder-free gloves are recommended to avoid contamination of the work area.[5] Thicker gloves generally offer better protection.[5] |
| Body Protection | Laboratory Coat | A lab coat provides a protective layer for skin and clothing. |
| Respiratory Protection | N95 or N100 particle mask (if handling large quantities or creating dust) | While no respiratory protection is needed under normal use conditions, a particle mask is sufficient if dust is generated.[3] Surgical masks offer little to no protection from chemical exposure.[5] |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Use in a well-ventilated area. A fume hood is recommended when handling powders to control aerosols.[6]
-
Procedural Steps:
-
Before use, allow the container to warm to room temperature in a desiccator to prevent moisture absorption, as the compound may be hygroscopic.[7]
-
Weigh the desired amount quickly and reseal the container tightly.[7]
-
Avoid creating dust.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid ingestion and inhalation.[3]
-
Storage:
-
Short-term storage: Boc- and Fmoc-protected amino acids can be stored temporarily at room temperature.[8]
-
Long-term storage: For long-term storage, it is recommended to store the product in a freezer at 0 - 8 °C, tightly sealed.[1][8] Some suppliers recommend storage at -20°C.[9]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3]
-
Inhalation: Remove to fresh air. If irritation or discomfort persists, seek medical attention.[3][10]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[3]
Disposal Plan
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[6] Collect all waste containing this compound in designated, labeled containers for chemical waste pickup.[6]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. pppmag.com [pppmag.com]
- 6. biovera.com.au [biovera.com.au]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. carlroth.com [carlroth.com]
- 10. anaspec.com [anaspec.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
